molecular formula C26H37ClN4O8 B8134386 Ac-FLTD-CMK

Ac-FLTD-CMK

Cat. No.: B8134386
M. Wt: 569.0 g/mol
InChI Key: UCWNTWGHVCSMJP-WPUDHWPRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-FLTD-CMK is a useful research compound. Its molecular formula is C26H37ClN4O8 and its molecular weight is 569.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-chloro-4-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37ClN4O8/c1-14(2)10-19(30-24(37)20(28-16(4)33)11-17-8-6-5-7-9-17)25(38)31-23(15(3)32)26(39)29-18(12-22(35)36)21(34)13-27/h5-9,14-15,18-20,23,32H,10-13H2,1-4H3,(H,28,33)(H,29,39)(H,30,37)(H,31,38)(H,35,36)/t15-,18+,19+,20+,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWNTWGHVCSMJP-WPUDHWPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=CC=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37ClN4O8
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ac-FLTD-CMK: A Deep Dive into its Mechanism of Action as a Potent Inflammatory Caspase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-FLTD-CMK (N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone) has emerged as a critical research tool for investigating inflammatory signaling pathways. It is a synthetic, cell-permeable peptide inhibitor designed to specifically target inflammatory caspases, thereby blocking the downstream events of inflammasome activation, namely the cleavage of Gasdermin D (GSDMD), pyroptotic cell death, and the release of potent pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways.

Core Mechanism of Action: Targeting Inflammatory Caspases

This compound is a rationally designed inhibitor derived from the cleavage site of Gasdermin D (GSDMD), the primary substrate of inflammatory caspases.[1][2] Its core mechanism revolves around the irreversible inhibition of specific inflammatory caspases, including caspase-1, caspase-4, caspase-5, and their murine homolog, caspase-11.[3][4][5][6][7][8] The specificity of this compound is a key attribute, as it does not significantly inhibit apoptotic caspases such as caspase-3.[1][3][4] This selectivity allows for the precise dissection of inflammatory versus apoptotic cell death pathways.

The molecular interaction between this compound and its primary target, caspase-1, has been elucidated through crystallographic studies.[3][4][9] this compound binds to the catalytic groove of the caspase-1 p10/p20 heterodimer.[9] This binding is stabilized by both hydrophobic interactions and hydrogen bonds.[3][4][9] The chloromethylketone (CMK) moiety of the inhibitor forms a covalent bond with the cysteine residue (Cys285) in the active site of caspase-1, leading to irreversible inhibition.[9] By occupying the active site, this compound physically obstructs the recognition and subsequent cleavage of GSDMD by the inflammatory caspases.[9]

Quantitative Inhibition Data

The potency of this compound against various inflammatory caspases has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below:

Target CaspaseIC50 Value
Caspase-146.7 nM[3][5][6][7]
Caspase-41.49 µM[3][5][6][7]
Caspase-5329 nM (0.329 µM)[3][5][6][7][9]
Caspase-11Inhibition demonstrated, specific IC50 not consistently reported[3][4]
Caspase-3Not a target[1][3][4]

Signaling Pathway Inhibition

This compound effectively blocks both the canonical and non-canonical inflammasome pathways, which are critical components of the innate immune response.

Canonical Inflammasome Pathway

In the canonical pathway, various stimuli (e.g., microbial molecules, crystalline substances) lead to the assembly of an inflammasome complex (e.g., NLRP3, AIM2). This complex recruits and activates pro-caspase-1. Activated caspase-1 then proceeds to cleave pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, and also cleaves GSDMD. This compound directly inhibits caspase-1, thus preventing both cytokine maturation and GSDMD cleavage.

G cluster_0 Canonical Inflammasome Activation cluster_1 Downstream Effects PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome Assembly PAMPs_DAMPs->NLRP3 pro_caspase1 Pro-Caspase-1 NLRP3->pro_caspase1 recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 activates pro_IL1b Pro-IL-1β caspase1->pro_IL1b cleaves GSDMD GSDMD caspase1->GSDMD cleaves Ac_FLTD_CMK This compound Ac_FLTD_CMK->caspase1 inhibits IL1b Mature IL-1β pro_IL1b->IL1b GSDMD_N GSDMD-N GSDMD->GSDMD_N pyroptosis Pyroptosis GSDMD_N->pyroptosis forms pores

Canonical Inflammasome Pathway Inhibition by this compound.
Non-Canonical Inflammasome Pathway

The non-canonical pathway is triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. This directly activates caspase-4 and caspase-5 in humans, and caspase-11 in mice. These caspases also cleave GSDMD, leading to pyroptosis. This compound's inhibitory action on caspases-4, -5, and -11 makes it a valuable tool for studying this pathway as well.

G cluster_0 Non-Canonical Inflammasome Activation cluster_1 Downstream Effects LPS Intracellular LPS pro_caspase4_5_11 Pro-Caspase-4/5/11 LPS->pro_caspase4_5_11 binds & activates caspase4_5_11 Active Caspase-4/5/11 GSDMD GSDMD caspase4_5_11->GSDMD cleaves Ac_FLTD_CMK This compound Ac_FLTD_CMK->caspase4_5_11 inhibits GSDMD_N GSDMD-N GSDMD->GSDMD_N pyroptosis Pyroptosis GSDMD_N->pyroptosis forms pores

Non-Canonical Inflammasome Pathway Inhibition by this compound.

Experimental Protocols

The inhibitory effects of this compound have been validated through a series of key experiments. The general methodologies are outlined below.

In Vitro Caspase Activity Assay

Objective: To determine the IC50 values of this compound for specific caspases.

Methodology:

  • Recombinant active caspases (e.g., caspase-1, -4, -5) are incubated with a fluorogenic caspase-specific substrate (e.g., Ac-YVAD-AMC for caspase-1).

  • A range of concentrations of this compound is added to the reaction.

  • The cleavage of the fluorogenic substrate results in a fluorescent signal, which is measured over time using a plate reader.

  • The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Pyroptosis Assay (LDH Release)

Objective: To measure the effect of this compound on pyroptotic cell death.

Methodology:

  • Immune cells, such as bone marrow-derived macrophages (BMDMs), are plated in a multi-well plate.

  • The cells are primed with LPS (e.g., 200 ng/mL for 4 hours) to upregulate pro-IL-1β and inflammasome components.

  • The cells are pre-incubated with this compound (e.g., 10 µM for 30 minutes).

  • Inflammasome activation is triggered with a specific agonist, such as ATP or nigericin.

  • After a defined incubation period, the cell culture supernatant is collected.

  • The amount of lactate dehydrogenase (LDH) released from damaged cells into the supernatant is quantified using a commercially available LDH cytotoxicity assay kit. A decrease in LDH release in the presence of this compound indicates inhibition of pyroptosis.[1]

G cluster_0 Cell Culture & Priming cluster_1 Inhibition & Activation cluster_2 Measurement c1 Plate Macrophages c2 Prime with LPS c1->c2 i1 Pre-incubate with This compound c2->i1 a1 Activate Inflammasome (e.g., ATP, Nigericin) i1->a1 m1 Collect Supernatant a1->m1 m2 Quantify LDH Release m1->m2

Experimental Workflow for LDH Release Assay.
Cytokine Release Assay (ELISA)

Objective: To quantify the inhibition of IL-1β release by this compound.

Methodology:

  • The experimental setup is similar to the LDH release assay, with macrophages being primed and treated with this compound before inflammasome activation.

  • Following inflammasome activation, the cell culture supernatant is collected.

  • The concentration of mature IL-1β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for IL-1β.

  • A reduction in the levels of secreted IL-1β in this compound-treated cells confirms the inhibition of caspase-1 activity.[1]

In Vivo Applications

The utility of this compound has been demonstrated in preclinical models. For instance, in a mouse model of traumatic brain injury (TBI), administration of this compound was shown to suppress pyroptosis and exert neuroprotective effects.[10] The study found that this compound treatment significantly downregulated the expression of activated caspase-1 and caspase-11, the N-terminal fragment of GSDMD, and mature IL-1β and IL-18.[10] This resulted in reduced neuronal death, attenuated brain edema, and improved neurobehavioral function, highlighting the therapeutic potential of targeting inflammatory caspases.[10]

Conclusion

This compound is a potent and specific inhibitor of inflammatory caspases, acting through the irreversible covalent modification of the active site cysteine. Its ability to block both canonical and non-canonical inflammasome pathways by preventing the cleavage of Gasdermin D and the maturation of IL-1β makes it an indispensable tool for research in immunology, neuroscience, and drug discovery. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental validation, solidifies its role as a cornerstone for investigating the multifaceted roles of pyroptosis in health and disease.

References

The Role of Ac-FLTD-CMK in Inhibiting Pyroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes and executed by the gasdermin family of proteins. A key event in this pathway is the cleavage of Gasdermin D (GSDMD) by inflammatory caspases, leading to the formation of pores in the cell membrane, cell lysis, and the release of pro-inflammatory cytokines. Ac-FLTD-CMK, a peptide chloromethylketone, has emerged as a potent and specific inhibitor of inflammatory caspases, making it an invaluable tool for studying pyroptosis and a potential therapeutic agent for inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Pyroptosis and the Role of Inflammatory Caspases

Pyroptosis is a critical component of the innate immune response, triggered by various pathological stimuli, including microbial infections and endogenous danger signals. The activation of inflammasome complexes, such as NLRP3, leads to the activation of inflammatory caspases, primarily caspase-1 in the canonical pathway, and caspase-4/5 (in humans) or caspase-11 (in mice) in the non-canonical pathway.[1][2] These caspases are responsible for two key downstream events: the cleavage of pro-inflammatory cytokines IL-1β and IL-18 into their active forms, and the cleavage of GSDMD.[1][2] The N-terminal fragment of cleaved GSDMD oligomerizes and inserts into the plasma membrane, forming large pores that disrupt the osmotic potential, leading to cell swelling, lysis, and the release of cellular contents, including mature IL-1β and IL-18.[3][4]

This compound: A Specific Inhibitor of Inflammatory Caspases

N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone (this compound) is a synthetic peptide inhibitor derived from the cleavage site of GSDMD.[1][5] This design allows it to specifically target and covalently bind to the active site of inflammatory caspases, thereby inhibiting their proteolytic activity.[1][6] A key advantage of this compound is its specificity for inflammatory caspases over apoptotic caspases, such as caspase-3, making it a precise tool to dissect the pyroptotic pathway without interfering with apoptosis.[1][6][7]

Mechanism of Action

This compound acts as an irreversible inhibitor of inflammatory caspases. The peptide sequence Phe-Leu-Thr-Asp mimics the caspase-1 cleavage site in GSDMD, allowing the inhibitor to fit into the enzyme's active site. The chloromethylketone (CMK) group then forms a covalent bond with a critical cysteine residue in the caspase active site, permanently inactivating the enzyme.[1][6] By inhibiting caspases-1, -4, -5, and -11, this compound effectively blocks the cleavage of GSDMD, preventing pore formation and subsequent pyroptotic cell death.[1][6][8] This also leads to a reduction in the release of mature IL-1β.[1][6]

Quantitative Inhibitory Activity

The potency of this compound against various inflammatory caspases has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity, particularly for caspase-1.

Caspase TargetIC50 Value
Caspase-146.7 nM[6][8][9][10]
Caspase-41.49 µM[6][8][9][10]
Caspase-5329 nM[6][8][10]
Caspase-11Effective at 10 µM
Caspase-3Not an inhibitor[1][6][7]

Signaling Pathways

The following diagrams illustrate the canonical and non-canonical pyroptosis pathways and the points of inhibition by this compound.

Pyroptosis_Pathway cluster_canonical Canonical Inflammasome Pathway cluster_noncanonical Non-Canonical Inflammasome Pathway cluster_downstream Downstream Events PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Signal 1 ASC ASC NLRP3->ASC Signal 2 Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Signal 2 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Signal 2 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage GSDMD GSDMD Casp1->GSDMD Cleavage LPS Cytosolic LPS Pro_Casp4_5_11 Pro-Caspase-4/5/11 LPS->Pro_Casp4_5_11 Casp4_5_11 Active Caspase-4/5/11 Pro_Casp4_5_11->Casp4_5_11 Casp4_5_11->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Pyroptosis Pyroptosis & Cytokine Release IL1b->Pyroptosis GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N GSDMD_N->Pyroptosis Ac_FLTD_CMK This compound Ac_FLTD_CMK->Casp1 Ac_FLTD_CMK->Casp4_5_11

Caption: Canonical and Non-Canonical Pyroptosis Pathways and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on pyroptosis.

Cell Culture and Treatment

This initial step is crucial for subsequent assays.

Cell_Treatment_Workflow start Start seed_cells Seed macrophages (e.g., BMDMs, THP-1) in a 96-well plate start->seed_cells prime_cells Prime cells with LPS (e.g., 200 ng/mL) for 4 hours seed_cells->prime_cells add_inhibitor Pre-incubate with this compound (e.g., 10 µM) for 30 minutes prime_cells->add_inhibitor induce_pyroptosis Induce pyroptosis with ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) add_inhibitor->induce_pyroptosis incubate Incubate for the desired time (e.g., 30-60 minutes) induce_pyroptosis->incubate collect_samples Collect cell supernatants and lysates for analysis incubate->collect_samples end End collect_samples->end

References

Ac-FLTD-CMK: A Potent Inhibitor of Gasdermin D Cleavage and Pyroptosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, playing a critical role in the innate immune response to pathogens and other danger signals. A key event in pyroptosis is the cleavage of Gasdermin D (GSDMD) by inflammatory caspases. This cleavage event unleashes the N-terminal domain of GSDMD, which oligomerizes and forms pores in the plasma membrane, leading to cell death. Ac-FLTD-CMK, a peptide-based inhibitor derived from the GSDMD cleavage site, has emerged as a specific and potent tool for studying and potentially targeting pyroptosis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

This compound (N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone) is a specific inhibitor of inflammatory caspases.[1][2] Its design is based on the amino acid sequence (FLTD) recognized and cleaved by these caspases within the GSDMD protein.[3][4] The chloromethylketone (CMK) group forms a covalent bond with the cysteine residue in the active site of the caspases, leading to irreversible inhibition.[5]

By targeting inflammatory caspases, this compound effectively blocks the cleavage of GSDMD.[6][7][8] This inhibition prevents the release of the pore-forming N-terminal GSDMD fragment, thereby suppressing pyroptosis and the subsequent release of pro-inflammatory cytokines like IL-1β.[1] Notably, this compound demonstrates high specificity for inflammatory caspases (caspase-1, -4, -5, and -11) and does not significantly inhibit apoptotic caspases such as caspase-3.[1][2][7][9] This specificity makes it an invaluable tool for dissecting the pathways of pyroptotic cell death.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against various inflammatory caspases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values highlight its potent and selective nature.

Caspase TargetIC50 ValueReference(s)
Caspase-146.7 nM[7][8][9]
Caspase-41.49 µM[7][8][9]
Caspase-5329 nM (0.33 µM)[7][8]
Murine Caspase-11Inhibits at 10 µM

Experimental Protocols

Gasdermin D Cleavage Assay via Immunoblotting

This protocol outlines a standard method to assess the inhibitory effect of this compound on GSDMD cleavage in a cellular context.[10][11][12]

1. Cell Culture and Treatment:

  • Plate macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) at a suitable density.

  • Prime the cells with lipopolysaccharide (LPS) to upregulate the expression of inflammasome components, including pro-caspase-11 and GSDMD. A typical priming condition is 200 ng/mL LPS for 4 hours.[1]

  • Pre-incubate the cells with this compound at the desired concentration (e.g., 10 µM) for 30 minutes.[1]

  • Induce inflammasome activation and pyroptosis. For the non-canonical pathway, this can be achieved by introducing LPS into the cytoplasm (e.g., via transfection or infection with Gram-negative bacteria). For the canonical NLRP3 inflammasome, after LPS priming, cells can be treated with agonists like ATP (5 mM) or nigericin (10 µM).[1]

2. Sample Preparation:

  • Cell Lysates: After treatment, carefully collect the cell culture supernatant. Lyse the adherent cells in a boiling lysis buffer (e.g., 66 mM Tris-HCl pH 7.4, 2% SDS, 10 mM DTT) to ensure complete protein denaturation and solubilization.[13]

  • Supernatant Protein Precipitation: To analyze secreted proteins, precipitate the proteins from the collected supernatant. This can be done using methods like methanol/chloroform precipitation.[13]

3. SDS-PAGE and Western Blotting:

  • Separate the protein samples by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for GSDMD. It is crucial to use an antibody that can detect both full-length GSDMD and the cleaved N-terminal fragment (p30).[14]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results on an X-ray film or a digital imaging system.[13]

4. Data Analysis:

  • Compare the band intensities of full-length GSDMD and the cleaved GSDMD-N fragment across different treatment groups. A decrease in the cleaved fragment in the this compound-treated samples indicates inhibition of GSDMD cleavage.

Signaling Pathways

Non-Canonical Inflammasome Pathway and GSDMD Cleavage

The non-canonical inflammasome pathway is a critical defense mechanism against intracellular Gram-negative bacteria. It is directly activated by cytosolic lipopolysaccharide (LPS).[15][16]

non_canonical_inflammasome cluster_extracellular Extracellular cluster_cytosol Cytosol LPS_ext LPS LPS_intra Intracellular LPS LPS_ext->LPS_intra Gram-negative bacteria Casp11 Pro-Caspase-11 LPS_intra->Casp11 binds & activates ActiveCasp11 Active Caspase-11 Casp11->ActiveCasp11 GSDMD GSDMD (Full-length) ActiveCasp11->GSDMD cleaves GSDMD_N GSDMD-N GSDMD->GSDMD_N GSDMD_C GSDMD-C GSDMD->GSDMD_C Pyroptosis Pyroptosis GSDMD_N->Pyroptosis forms pores AcFLTDCMK This compound AcFLTDCMK->ActiveCasp11 inhibits

Caption: Non-canonical inflammasome pathway leading to pyroptosis.

Experimental Workflow for Assessing this compound Efficacy

The following diagram illustrates a typical experimental workflow to determine the effectiveness of this compound in inhibiting GSDMD cleavage.

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_readout Expected Outcome Cell_Culture 1. Macrophage Culture LPS_Priming 2. LPS Priming Cell_Culture->LPS_Priming Inhibitor_Treatment 3. This compound Incubation LPS_Priming->Inhibitor_Treatment Inflammasome_Activation 4. Inflammasome Activation (e.g., cytosolic LPS) Inhibitor_Treatment->Inflammasome_Activation Sample_Collection 5. Collect Supernatant & Lysates Inflammasome_Activation->Sample_Collection Western_Blot 6. Western Blot for GSDMD Sample_Collection->Western_Blot Data_Analysis 7. Quantify GSDMD Cleavage Western_Blot->Data_Analysis Outcome Reduced GSDMD-N fragment Data_Analysis->Outcome

References

Ac-FLTD-CMK: A Technical Guide to its Specificity for Inflammatory Caspases-1, -4, and -5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the specificity and mechanism of the peptide inhibitor Ac-FLTD-CMK, a potent tool in the study of inflammatory signaling pathways. Derived from the cleavage site of Gasdermin D (GSDMD), this inhibitor has demonstrated significant selectivity for the inflammatory caspases-1, -4, and -5, which are key mediators of pyroptosis, a lytic form of programmed cell death. This document provides a comprehensive overview of its inhibitory profile, the experimental protocols for its characterization, and the cellular pathways it modulates.

Quantitative Inhibitory Profile of this compound

This compound exhibits a potent and selective inhibitory activity against the inflammatory caspases-1, -4, and -5. The inhibitor's efficacy is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for this compound against human caspases.

CaspaseIC50 Value
Caspase-146.7 nM
Caspase-41.49 µM
Caspase-5329 nM (0.329 µM)
Caspase-3No significant inhibition

Data compiled from multiple sources.[1][2][3][4][5][6]

The data clearly indicates that this compound is most potent against caspase-1, with significantly higher concentrations required to inhibit caspases-4 and -5. Notably, this compound does not inhibit caspase-3, a key executioner caspase in the apoptotic pathway, highlighting its specificity for inflammatory caspases.[1][6][7][8] This specificity makes it an invaluable tool for distinguishing between pyroptotic and apoptotic cell death mechanisms.

Mechanism of Action

This compound is a tetrapeptide (Phe-Leu-Thr-Asp) linked to a chloromethylketone (CMK) reactive group.[2] The peptide sequence mimics the cleavage site in Gasdermin D, allowing it to specifically target the active site of inflammatory caspases.[4][7] The CMK group forms a covalent, irreversible bond with the cysteine residue in the catalytic site of the caspase, thereby inactivating the enzyme.[4] The crystal structure of caspase-1 in complex with this compound reveals extensive interactions, including both hydrogen bonds and hydrophobic contacts, which contribute to its high affinity and specificity.[1][4][9][10]

Signaling Pathways Modulated by this compound

This compound is a critical tool for investigating the canonical and non-canonical inflammasome pathways, which are central to the innate immune response.

Canonical Inflammasome Pathway

The canonical inflammasome pathway is activated by a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). These signals lead to the assembly of an inflammasome complex, which typically consists of a sensor protein (e.g., NLRP3, AIM2), an adaptor protein (ASC), and pro-caspase-1.[11][12][13] Within this complex, pro-caspase-1 undergoes auto-activation.[12][14] Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their active forms, and also cleaves Gasdermin D to induce pyroptosis.[12][15] this compound directly inhibits the enzymatic activity of caspase-1, thereby blocking these downstream events.

Canonical Inflammasome Pathway cluster_0 Canonical Inflammasome cluster_1 Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Sensor PAMPs_DAMPs->NLRP3 activate ASC ASC Adaptor NLRP3->ASC recruit Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruit Casp1 Active Caspase-1 Pro_Casp1->Casp1 auto-activation Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleave Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleave GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleave IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Active IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N Terminal GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis induce Ac_FLTD_CMK This compound Ac_FLTD_CMK->Casp1 inhibit

Caption: Canonical inflammasome pathway leading to caspase-1 activation and pyroptosis.

Non-Canonical Inflammasome Pathway

The non-canonical inflammasome pathway is initiated by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to caspases-4 and -5 in humans (caspase-11 in mice).[13][16][17] This interaction leads to the activation of these caspases, which then cleave Gasdermin D to induce pyroptosis.[13] The resulting cell lysis can also lead to the activation of the NLRP3 canonical inflammasome, amplifying the inflammatory response. This compound can inhibit caspases-4 and -5, thereby suppressing pyroptosis mediated by the non-canonical pathway.[1][7]

Non-Canonical Inflammasome Pathway cluster_0 Non-Canonical Inflammasome cluster_1 Downstream Effects LPS Intracellular LPS Casp4_5 Caspase-4 / Caspase-5 LPS->Casp4_5 activate GSDMD Gasdermin D (GSDMD) Casp4_5->GSDMD cleave GSDMD_N GSDMD-N Terminal GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis induce NLRP3_activation NLRP3 Inflammasome Activation Pyroptosis->NLRP3_activation can lead to Ac_FLTD_CMK This compound Ac_FLTD_CMK->Casp4_5 inhibit

Caption: Non-canonical inflammasome pathway and its inhibition by this compound.

Experimental Protocols

The following provides a generalized protocol for determining the inhibitory activity of this compound on caspases using a fluorometric assay. This method is based on the cleavage of a specific fluorogenic peptide substrate by the active caspase, resulting in the release of a fluorescent molecule that can be quantified.

Fluorometric Caspase Activity Assay

1. Materials and Reagents:

  • Recombinant active human caspase-1, -4, or -5

  • This compound inhibitor

  • Caspase-specific fluorogenic substrate (e.g., Ac-YVAD-AFC for caspase-1)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • 96-well black microplate

  • Fluorometric microplate reader

2. Experimental Procedure:

  • Prepare Reagents:

    • Reconstitute the recombinant caspase, substrate, and inhibitor according to the manufacturer's instructions.

    • Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup:

    • In the wells of the 96-well plate, add the assay buffer.

    • Add the diluted this compound to the respective wells. Include a control well with no inhibitor.

    • Add the recombinant caspase to all wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction:

    • Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately place the plate in a fluorometric reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

    • Take kinetic readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve) for each inhibitor concentration.

    • Plot the percentage of caspase activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Caspase Inhibition Assay prep_reagents Prepare Reagents (Caspase, Inhibitor, Substrate, Buffer) prep_dilutions Prepare Inhibitor Dilutions prep_reagents->prep_dilutions setup_plate Set up 96-well Plate (Buffer + Inhibitor) add_caspase Add Caspase and Incubate setup_plate->add_caspase start_reaction Add Substrate to Initiate Reaction add_caspase->start_reaction measure_fluorescence Measure Fluorescence (Kinetic Read) calculate_rate Calculate Reaction Rates measure_fluorescence->calculate_rate plot_curve Plot Dose-Response Curve calculate_rate->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound for a specific caspase.

Conclusion

This compound is a highly specific and potent inhibitor of the inflammatory caspases-1, -4, and -5. Its ability to discriminate between inflammatory caspases and apoptotic caspases, such as caspase-3, makes it an indispensable tool for researchers in immunology, cell biology, and drug discovery. The quantitative data on its inhibitory profile, coupled with a clear understanding of the signaling pathways it modulates, allows for the precise dissection of the roles of these caspases in health and disease. The provided experimental framework offers a starting point for the in-house characterization and application of this inhibitor in various research settings.

References

An In-depth Technical Guide to the Discovery and Design of Ac-FLTD-CMK: A Specific Inhibitor of Inflammatory Caspases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-FLTD-CMK (N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone) is a potent and specific inhibitor of inflammatory caspases, namely caspase-1, -4, -5, and -11.[1][2][3] Its development represents a significant advancement in the study of pyroptosis, a form of programmed cell death crucial in innate immunity and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, design, mechanism of action, and key experimental protocols related to this compound.

Discovery and Design Rationale

The design of this compound is a prime example of substrate-inspired drug design. Its discovery was based on the identification of Gasdermin D (GSDMD) as the key executioner of pyroptosis. Inflammatory caspases cleave GSDMD at a specific tetrapeptide motif, 272-FLTD-275, in humans.[3][4] This cleavage event unleashes the N-terminal domain of GSDMD, which then forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines.

The researchers behind this compound hypothesized that a peptide mimicking this cleavage site could act as a competitive inhibitor for these caspases. The design incorporates several key features:

  • Peptide Sequence (FLTD): The core of the inhibitor is the tetrapeptide sequence Phe-Leu-Thr-Asp, directly mirroring the GSDMD cleavage site recognized by inflammatory caspases.[3]

  • N-terminal Acetyl Group (Ac-): The addition of an acetyl group to the N-terminus enhances the inhibitor's stability and cell permeability, crucial for its efficacy in cellular assays.

  • C-terminal Chloromethylketone (-CMK): The chloromethylketone moiety is an irreversible covalent inhibitor that forms a stable thioether bond with the cysteine residue in the active site of the caspases.[3] This covalent modification ensures potent and sustained inhibition.

This rational design approach resulted in an inhibitor with high specificity for inflammatory caspases, showing no significant activity against apoptotic caspases like caspase-3.[2][3]

Mechanism of Action

This compound functions by directly targeting and inhibiting the enzymatic activity of inflammatory caspases. By binding to the active site of these caspases, it prevents the cleavage of their natural substrate, GSDMD.[1][3] This inhibition blocks the downstream events of pyroptosis, including the formation of GSDMD pores, cell lysis, and the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[1][3] The crystal structure of caspase-1 in complex with this compound has confirmed that the inhibitor binds to the catalytic groove of the enzyme, involving extensive hydrogen bonds and hydrophobic interactions.[1]

Quantitative Data

The inhibitory potency of this compound against various inflammatory caspases has been quantified through in vitro enzymatic assays.

Caspase TargetIC50 Value
Caspase-146.7 nM[1][2]
Caspase-41.49 µM[1][2]
Caspase-5329 nM[1][2]
Caspase-11Inhibition observed at 10 µM[2]
Caspase-3No significant inhibition[2][3]

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step protocol for the chemical synthesis of this compound is not readily found in the scientific literature. However, based on its structure as a modified tetrapeptide, its synthesis would generally follow the principles of Solid-Phase Peptide Synthesis (SPPS) .

General Principles of SPPS for this compound:

  • Resin Attachment: The C-terminal amino acid, Aspartic Acid (Asp), protected at its side chain, would be attached to a solid support resin.

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) of the attached Asp is removed.

  • Coupling: The next amino acid in the sequence (Threonine, Thr), with its N-terminus and side chain protected, is activated and coupled to the deprotected N-terminus of the resin-bound Asp.

  • Repetition: The deprotection and coupling steps are repeated for the subsequent amino acids, Leucine (Leu) and Phenylalanine (Phe).

  • N-terminal Acetylation: Following the final coupling step, the N-terminus of the Phe residue is acetylated.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.

  • CMK Moiety Introduction: The C-terminal carboxylic acid is converted to a chloromethylketone. This is a critical and specialized step that would require specific reagents and reaction conditions to achieve the desired modification without affecting other parts of the peptide.

  • Purification: The final product is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Caspase Activity Assay

This protocol assesses the ability of this compound to inhibit the enzymatic activity of purified caspases.

  • Reagents:

    • Recombinant active caspase-1, -4, or -5.

    • Fluorogenic caspase substrate (e.g., Ac-WEHD-AMC for caspase-1, -4, -5).

    • Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2).

    • This compound at various concentrations.

    • 96-well black microplate.

    • Fluorometric plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In the wells of the 96-well plate, add the assay buffer, the caspase enzyme, and the different concentrations of this compound. Include a control with no inhibitor.

    • Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time.

    • Calculate the rate of substrate cleavage for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Cellular Pyroptosis Assay (LDH Release)

This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the cell culture supernatant as an indicator of cell lysis and pyroptosis.

  • Cell Culture and Treatment:

    • Plate bone marrow-derived macrophages (BMDMs) or THP-1 cells in a 96-well plate.

    • Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate pro-inflammatory genes.

    • Pre-treat the cells with various concentrations of this compound for 30-60 minutes.

    • Induce pyroptosis by adding an inflammasome activator, such as ATP (5 mM) or Nigericin (10 µM), for 1-2 hours.

  • LDH Measurement:

    • Centrifuge the 96-well plate to pellet the cells.

    • Carefully collect a portion of the supernatant from each well.

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength using a plate reader.

    • Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).

IL-1β Release Assay (ELISA)

This protocol quantifies the amount of secreted IL-1β in the cell culture supernatant, a key indicator of inflammasome activation.

  • Sample Collection:

    • Following the cell culture and treatment protocol described in the pyroptosis assay, collect the cell culture supernatants.

  • ELISA Procedure:

    • Use a commercial ELISA kit for mouse or human IL-1β, depending on the cell type used.

    • Follow the manufacturer's protocol, which typically involves the following steps:

      • Coating a 96-well plate with a capture antibody specific for IL-1β.

      • Adding the collected supernatants and a series of IL-1β standards to the wells.

      • Incubating to allow the IL-1β to bind to the capture antibody.

      • Washing the plate to remove unbound proteins.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Incubating to allow the detection antibody to bind to the captured IL-1β.

      • Washing the plate again.

      • Adding a substrate that is converted by the enzyme to produce a colored product.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

    • Generate a standard curve using the absorbance values of the standards.

    • Calculate the concentration of IL-1β in the experimental samples based on the standard curve.

GSDMD Cleavage Assay (Western Blot)

This assay visualizes the cleavage of GSDMD in cell lysates as a direct measure of inflammatory caspase activity.

  • Cell Lysis and Protein Quantification:

    • After cell treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blot Procedure:

    • Denature the protein lysates by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for GSDMD. This antibody should be able to detect both the full-length and the cleaved N-terminal fragment of GSDMD.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Wash the membrane again.

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • The appearance of a smaller band corresponding to the N-terminal fragment of GSDMD indicates caspase-mediated cleavage.

Visualizations

Signaling_Pathway cluster_stimulus Inflammasome Activators (e.g., LPS, ATP) cluster_inflammasome Inflammasome Complex cluster_execution Pyroptosis Execution Stimulus PAMPs/DAMPs NLRP3 NLRP3 Stimulus->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocleavage GSDMD GSDMD Casp1->GSDMD cleaves GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N releases Pyroptosis Pyroptosis & IL-1β Release GSDMD_N->Pyroptosis induces AcFLTDCMK This compound AcFLTDCMK->Casp1 inhibits

Caption: this compound inhibits the pyroptosis signaling pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation & Priming cluster_treatment Inhibitor Treatment & Pyroptosis Induction cluster_assays Downstream Assays start Plate Macrophages prime Prime with LPS start->prime inhibit Add this compound prime->inhibit induce Induce with ATP/Nigericin inhibit->induce assay1 LDH Release Assay induce->assay1 assay2 IL-1β ELISA induce->assay2 assay3 GSDMD Cleavage (Western Blot) induce->assay3

Caption: Workflow for evaluating this compound in cellular assays.

References

The Role of Ac-FLTD-CMK in Canonical and Non-canonical Inflammasome Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammasomes are critical multiprotein complexes of the innate immune system that, upon activation, trigger inflammatory responses and a form of programmed cell death known as pyroptosis. These pathways are tightly regulated, and their dysregulation is implicated in a host of inflammatory diseases. N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone (Ac-FLTD-CMK), a peptide inhibitor derived from the cleavage site of Gasdermin D (GSDMD), has emerged as a potent and specific tool for dissecting the roles of inflammatory caspases in both canonical and non-canonical inflammasome signaling. This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory effects on key inflammatory caspases, and detailed experimental protocols for its application in inflammasome research.

Introduction to Inflammasome Pathways

The inflammasome signaling cascades are broadly categorized into canonical and non-canonical pathways, both culminating in inflammation and pyroptosis.

Canonical Inflammasome Pathway: This pathway is activated by a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). These signals are recognized by sensor proteins such as NLRP3, NLRC4, AIM2, and pyrin, leading to the assembly of the inflammasome complex. This complex recruits and activates pro-caspase-1. Activated caspase-1 is responsible for the cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms. Furthermore, caspase-1 cleaves Gasdermin D (GSDMD), a key executioner of pyroptosis. The N-terminal fragment of GSDMD oligomerizes and forms pores in the cell membrane, leading to cell lysis and the release of mature cytokines and other cellular contents, thereby propagating the inflammatory response.

Non-canonical Inflammasome Pathway: This pathway is primarily triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] Intracellular LPS directly binds to and activates pro-caspase-11 in mice and its human orthologs, pro-caspase-4 and pro-caspase-5.[1][3] Activated caspase-11/4/5 also cleaves GSDMD, leading to pyroptosis.[1] The GSDMD pores can also lead to potassium efflux, which in turn can activate the NLRP3 inflammasome in a secondary step, resulting in caspase-1 activation and the maturation of IL-1β and IL-18.[1][3]

This compound: A Specific Inhibitor of Inflammatory Caspases

This compound is a synthetic tetrapeptide that mimics the FLTD cleavage site in GSDMD recognized by inflammatory caspases.[4][5] By covalently modifying the catalytic cysteine residue of these caspases, it acts as an irreversible inhibitor.[4][5]

Mechanism of Action

This compound specifically targets and inhibits the enzymatic activity of inflammatory caspases, thereby blocking the cleavage of their downstream substrates, most notably GSDMD.[4][6][7] This inhibition prevents the formation of GSDMD pores, suppressing pyroptosis and the release of mature IL-1β.[4] A key feature of this compound is its high specificity for inflammatory caspases (caspase-1, -4, -5, and -11) over apoptotic caspases like caspase-3.[4][6][8][9] This selectivity makes it an invaluable tool for distinguishing between pyroptotic and apoptotic cell death pathways.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against various inflammatory caspases has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

Caspase TargetIC50 ValueReference(s)
Human Caspase-146.7 nM[6][7][8][10]
Human Caspase-41.49 µM[6][7][8][10]
Human Caspase-5329 nM (0.33 µM)[6][7]
Murine Caspase-11Inhibits at 10 µM
Human Caspase-3Not targeted[4][6][8]

Visualizing the Impact of this compound on Inflammasome Pathways

The following diagrams illustrate the canonical and non-canonical inflammasome pathways and pinpoint the inhibitory action of this compound.

Canonical_Inflammasome cluster_extracellular Extracellular cluster_intracellular Intracellular PAMPs_DAMPs PAMPs / DAMPs Sensor Sensor Proteins (NLRP3, NLRC4, etc.) PAMPs_DAMPs->Sensor Recognition Inflammasome Inflammasome Assembly Sensor->Inflammasome Activation ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Activation ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1b Mature IL-1β ProIL1b->IL1b Maturation GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pore Formation GSDMD_N->IL1b Release AcFLTDCMK This compound AcFLTDCMK->Casp1

Caption: Canonical inflammasome pathway and the inhibitory site of this compound.

NonCanonical_Inflammasome cluster_intracellular Intracellular LPS Intracellular LPS ProCasp11 Pro-Caspase-11/4/5 LPS->ProCasp11 Direct Binding Casp11 Active Caspase-11/4/5 ProCasp11->Casp11 Activation GSDMD Gasdermin D (GSDMD) Casp11->GSDMD Cleavage GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pore Formation NLRP3 NLRP3 Inflammasome GSDMD_N->NLRP3 K+ Efflux -> Activation IL1b Mature IL-1β GSDMD_N->IL1b Release ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Activation ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL1b->IL1b Maturation AcFLTDCMK This compound AcFLTDCMK->Casp11 AcFLTDCMK->Casp1

Caption: Non-canonical inflammasome pathway and the inhibitory sites of this compound.

Detailed Experimental Protocols

The following protocols are foundational for studying the effects of this compound on inflammasome activation.

Cell Culture and Inflammasome Activation

Objective: To activate canonical and non-canonical inflammasomes in macrophages.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or THP-1 cells.

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • LPS (from E. coli O111:B4).

  • ATP or Nigericin (for NLRP3 activation).

  • Cholera Toxin B (CTB) (for non-canonical activation).

  • This compound (dissolved in DMSO).

  • Vehicle control (DMSO).

Protocol:

  • Seed BMDMs or differentiated THP-1 cells in appropriate culture plates and allow them to adhere overnight.

  • Priming (Signal 1): For most inflammasomes, prime the cells with LPS (e.g., 200 ng/mL) for 4 hours to upregulate the expression of pro-IL-1β and NLRP3.[4][7]

  • Inhibitor Treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 30 minutes prior to activation.[4][7]

  • Activation (Signal 2):

    • Canonical (NLRP3): Add ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) and incubate for the specified time (e.g., 30-60 minutes).[4][7]

    • Non-canonical: For intracellular LPS delivery, cells can be treated with LPS and a delivery agent like Cholera Toxin B.[1]

  • After incubation, collect the cell culture supernatants and cell lysates for downstream analysis.

Measurement of Pyroptosis: Lactate Dehydrogenase (LDH) Assay

Objective: To quantify cell lysis (pyroptosis) by measuring the release of the cytosolic enzyme LDH into the supernatant.

Materials:

  • Cell culture supernatants from the inflammasome activation experiment.

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific).

  • 96-well flat-bottom plate.

  • Microplate reader capable of measuring absorbance at 490 nm.

Protocol:

  • Centrifuge the collected cell culture supernatants to pellet any detached cells.

  • Transfer 50 µL of the clarified supernatant to a new 96-well plate.[11][12]

  • Prepare a positive control for maximum LDH release by lysing untreated cells with the lysis buffer provided in the kit.

  • Prepare a negative control using media from untreated, intact cells.

  • Add 50 µL of the LDH assay substrate mix to each well and incubate at room temperature for 30 minutes, protected from light.[12]

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background absorbance.

LDH_Assay_Workflow start Activated Macrophages (with/without this compound) collect_supernatant Collect Supernatant start->collect_supernatant transfer_plate Transfer to 96-well Plate collect_supernatant->transfer_plate add_substrate Add LDH Substrate Mix transfer_plate->add_substrate incubate Incubate (30 min) add_substrate->incubate add_stop Add Stop Solution incubate->add_stop read_absorbance Read Absorbance (490 nm) add_stop->read_absorbance

Caption: Workflow for the Lactate Dehydrogenase (LDH) assay to measure pyroptosis.

Measurement of Cytokine Release: IL-1β ELISA

Objective: To quantify the amount of mature IL-1β released into the supernatant.

Materials:

  • Cell culture supernatants from the inflammasome activation experiment.

  • Commercially available IL-1β ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific, RayBiotech).

  • 96-well ELISA plate pre-coated with anti-IL-1β capture antibody.

  • Recombinant IL-1β standard.

  • Biotinylated detection antibody.

  • Streptavidin-HRP.

  • TMB substrate.

  • Stop solution.

  • Wash buffer.

  • Microplate reader capable of measuring absorbance at 450 nm.

Protocol:

  • Prepare the IL-1β standards and samples (supernatants) according to the kit manufacturer's instructions.

  • Add 100 µL of standards and samples to the wells of the pre-coated ELISA plate.[13]

  • Incubate for the recommended time (e.g., 2.5 hours at room temperature).[13]

  • Wash the plate multiple times with the wash buffer.[14]

  • Add 100 µL of the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).[13]

  • Wash the plate.

  • Add 100 µL of Streptavidin-HRP to each well and incubate (e.g., 45 minutes at room temperature).[13]

  • Wash the plate.

  • Add 100 µL of TMB substrate to each well and incubate in the dark until color develops (e.g., 30 minutes).[13]

  • Add 50 µL of stop solution to each well.[13]

  • Measure the absorbance at 450 nm.

  • Generate a standard curve and calculate the concentration of IL-1β in the samples.

Caspase Activity Assay

Objective: To directly measure the enzymatic activity of specific caspases in cell lysates or with recombinant enzymes.

Materials:

  • Cell lysates or recombinant caspase-1, -4, -5, or -11.

  • Fluorometric or colorimetric caspase assay kit (e.g., from Abcam, Promega, Boster Bio).

  • Caspase-specific substrate (e.g., YVAD-AFC for caspase-1).

  • This compound.

  • 96-well plate (black for fluorescence, clear for colorimetric).

  • Fluorometer or spectrophotometer.

Protocol:

  • Prepare cell lysates or dilute recombinant caspases in the assay buffer provided in the kit.

  • Add the lysate or recombinant enzyme to the wells of the 96-well plate.

  • Add different concentrations of this compound to the wells to determine its inhibitory effect.

  • Add the caspase-specific fluorogenic or chromogenic substrate.

  • Incubate at 37°C for the time recommended by the manufacturer.

  • Measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or absorbance (e.g., 405 nm for pNA).[15]

  • The activity is proportional to the signal generated. The effect of this compound can be quantified by comparing the activity in its presence to the vehicle control.

Conclusion

This compound is a highly specific and potent inhibitor of inflammatory caspases, making it an indispensable tool for inflammasome research. Its ability to block both canonical and non-canonical inflammasome pathways by preventing GSDMD cleavage allows for the precise investigation of the roles of these pathways in health and disease. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of inflammation and pyroptosis. The continued application of such specific inhibitors will undoubtedly further our understanding of inflammasome biology and aid in the development of novel therapeutics for inflammatory disorders.

References

The chemical structure and properties of Ac-FLTD-CMK

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ac-FLTD-CMK: A Specific Inhibitor of Inflammatory Caspases

Introduction

This compound is a potent and selective peptide inhibitor designed to target inflammatory caspases.[1][2][3][4][5][6][7][8][9][10][11] Derived from the cleavage site of Gasdermin D (GSDMD), this molecule serves as a critical tool for researchers studying the inflammasome signaling pathways and pyroptotic cell death.[2][3][4][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, along with detailed experimental protocols for its application.

Chemical Structure and Properties

This compound is a tetrapeptide with the sequence Phe-Leu-Thr-Asp, modified with an N-terminal acetyl (Ac) group and a C-terminal chloromethylketone (CMK) moiety.[1] The CMK group is a reactive moiety that forms a covalent bond with the active site cysteine residue of caspases, leading to irreversible inhibition.[5]

Physicochemical Properties
PropertyValueReference
Molecular Formula C26H37ClN4O8[1][7][8]
Molecular Weight 569.05 g/mol [1][4][7]
CAS Number 2376255-48-8[1][7][8]
Appearance Solid[7]
Purity ≥95% (HPLC)[1]
Solubility Soluble to 1 mg/mL in DMSO[1]
Storage Store at -20°C. In solvent, store at -80°C for up to 6 months.[1][8]
Inhibitory Activity

This compound demonstrates high selectivity for inflammatory caspases involved in the pyroptosis pathway, with minimal activity against apoptotic caspases like caspase-3.[2][3][5][6][7][8][9][10][11]

Target CaspaseIC50 ValueReference(s)
Human Caspase-1 46.7 nM[1][2][3][4][7][8][9][11]
Human Caspase-4 1.49 µM[1][2][3][4][7][8][9][11]
Human Caspase-5 329 nM (0.33 µM)[1][2][3][4][7][8][9][11]
Murine Caspase-11 Inhibits at 10 µM[1]
Caspase-3 Not a target[2][3][5][6]

Mechanism of Action: Inhibition of Pyroptosis

This compound acts as a specific inhibitor of the inflammatory caspase cascade that leads to pyroptosis, a form of pro-inflammatory programmed cell death.[3][5][6] The process begins with the activation of inflammasomes, which are multi-protein signaling platforms.[3][5][6]

Activated inflammasomes (e.g., NLRP3) recruit and activate inflammatory caspases such as caspase-1 (in the canonical pathway) or caspases-4/5/11 (in the non-canonical pathway).[3][12] These caspases then cleave their primary substrate, Gasdermin D (GSDMD).[5][6][12] This cleavage event liberates the N-terminal domain of GSDMD, which oligomerizes and forms pores in the cell membrane.[6][12] These pores disrupt the cell's osmotic balance, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β.[1][3][5][6]

This compound, mimicking the GSDMD cleavage site sequence 'FLTD', binds to the catalytic groove of inflammatory caspases.[12] The crystal structure of the caspase-1/Ac-FLTD-CMK complex (PDB ID: 6BZ9) reveals that the inhibitor is held in place by extensive hydrogen bonds and hydrophobic interactions.[2][3][12] The CMK moiety forms a covalent bond with the catalytic cysteine residue (Cys285) of caspase-1, irreversibly blocking its ability to recognize and cleave GSDMD.[12] By preventing GSDMD cleavage, this compound effectively suppresses pyroptosis and the subsequent release of inflammatory mediators.[1][2][3][4][5][6]

GSDMD_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_caspase Caspase Activation & GSDMD Cleavage cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Activation (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Activates Caspase1 Caspase-1 (or Caspase-4/5/11) Inflammasome->Caspase1 Activates GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD Cleaves GSDMD_NT GSDMD N-Terminal Domain GSDMD->GSDMD_NT Releases Pore Pore Formation in Cell Membrane GSDMD_NT->Pore Forms Pyroptosis Pyroptosis & Cell Lysis Pore->Pyroptosis Cytokine IL-1β Release Pore->Cytokine AcFLTDCMK This compound AcFLTDCMK->Caspase1 Inhibits

Caption: Mechanism of this compound in the pyroptosis pathway.

Experimental Protocols

The following protocols are based on methodologies described in the literature for evaluating the efficacy of this compound.[5]

In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages

This experiment assesses the ability of this compound to inhibit pyroptosis and IL-1β release in bone marrow-derived macrophages (BMDMs) following NLRP3 inflammasome activation.

1. Cell Culture and Priming:

  • Plate BMDMs at a density of 2 x 10^4 cells/well in a 96-well plate and culture overnight.

  • Prime the cells by treating them with 200 ng/mL of lipopolysaccharide (LPS) for 4 hours. This step upregulates the expression of pro-IL-1β and NLRP3 components.

2. Inhibitor Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Pre-incubate the LPS-primed cells with 10 µM this compound for 30 minutes. Include appropriate controls: a vehicle control (DMSO) and a positive control inhibitor like the pan-caspase inhibitor z-VAD-FMK or the NLRP3-specific inhibitor MCC950.[5]

3. Inflammasome Activation:

  • Induce NLRP3 inflammasome activation by adding either 5 mM ATP or 10 µM nigericin to the wells.[5]

  • Incubate for 30-60 minutes.

4. Measurement of Pyroptosis (Cytotoxicity):

  • Collect the cell culture supernatant.

  • Measure the activity of lactate dehydrogenase (LDH) released from lysed cells using a commercially available LDH cytotoxicity assay kit. Increased LDH release indicates a higher level of pyroptosis.

5. Measurement of IL-1β Release:

  • Use the same cell culture supernatant.

  • Quantify the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit specific for murine IL-1β.

InVitro_Workflow cluster_assays Endpoint Assays start Plate BMDM Cells prime Prime with LPS (200 ng/mL) for 4 hours start->prime inhibit Pre-incubate with this compound (10 µM) for 30 minutes prime->inhibit activate Activate NLRP3 Inflammasome (ATP or Nigericin) inhibit->activate ldh_assay LDH Release Assay (Measures Pyroptosis) activate->ldh_assay Supernatant elisa_assay IL-1β ELISA (Measures Cytokine Release) activate->elisa_assay Supernatant data Analyze and Compare Data (Inhibitor vs. Controls) ldh_assay->data elisa_assay->data

Caption: Experimental workflow for in vitro inflammasome inhibition.

Conclusion

This compound is a highly specific and potent tool for the in vitro and in vivo study of inflammatory caspase-driven pyroptosis.[4][5] Its mechanism of action, centered on the irreversible inhibition of GSDMD cleavage, allows for precise dissection of the inflammasome signaling pathway.[2][3][4][5] The data and protocols presented in this guide offer researchers a solid foundation for utilizing this compound to investigate the roles of pyroptosis in various physiological and pathological conditions.

References

Ac-FLTD-CMK: A Technical Guide to the Suppression of IL-1β Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous autoinflammatory diseases. Its release is tightly regulated by multi-protein complexes known as inflammasomes. Activation of inflammasomes triggers the maturation and secretion of IL-1β through a specialized form of programmed cell death called pyroptosis. A key player in this cascade is a family of inflammatory caspases. Ac-FLTD-CMK, a tetrapeptide chloromethylketone, has emerged as a highly specific and potent inhibitor of these caspases, thereby effectively suppressing IL-1β release. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its inhibitory efficacy.

Mechanism of Action: Targeting the Inflammatory Caspases

This compound is a synthetic peptide derivative of the Gasdermin D (GSDMD) cleavage site, specifically designed to target and inhibit inflammatory caspases.[1][2] Its primary mechanism of action involves the irreversible covalent modification of the catalytic cysteine residue within the active site of these enzymes.[2] This targeted inhibition prevents the downstream events crucial for IL-1β release.

Inhibition of Inflammatory Caspases

This compound exhibits potent inhibitory activity against several key inflammatory caspases involved in the processing and release of IL-1β.[3][4] It is particularly effective against caspase-1, the primary enzyme responsible for cleaving pro-IL-1β into its active, secreted form.[3][4] Furthermore, it inhibits caspases-4, -5 (in humans), and -11 (in mice), which are key components of the non-canonical inflammasome pathway.[3][4] Importantly, this compound shows high selectivity for inflammatory caspases and does not significantly inhibit apoptotic caspases like caspase-3.[3]

Prevention of Gasdermin D Cleavage and Pyroptosis

A critical step in IL-1β release is the cleavage of Gasdermin D (GSDMD) by activated inflammatory caspases.[1] This cleavage event generates an N-terminal fragment of GSDMD that oligomerizes and forms pores in the plasma membrane, leading to pyroptosis and the release of mature IL-1β.[1] By inhibiting the upstream inflammatory caspases, this compound effectively prevents the cleavage of GSDMD, thereby blocking pore formation and subsequent pyroptotic cell death and IL-1β secretion.[2][3]

Signaling Pathways

This compound effectively suppresses IL-1β release by intervening in both the canonical and non-canonical inflammasome signaling pathways.

Canonical Inflammasome Pathway

The canonical inflammasome pathway is activated by a variety of stimuli, leading to the assembly of an inflammasome complex (e.g., NLRP3, NLRC4, AIM2), the recruitment of the adaptor protein ASC, and the activation of pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and GSDMD. This compound directly inhibits activated caspase-1, halting the pathway at this critical juncture.

Canonical Inflammasome Pathway Inhibition by this compound cluster_0 Cell Exterior cluster_1 Cytosol PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Signal 1 & 2 ASC ASC Adaptor PRR->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Activation Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D (Full-Length) Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Pyroptosis Pyroptosis & IL-1β Release IL1b->Pyroptosis GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N GSDMD_N->Pyroptosis AcFLTDCMK This compound AcFLTDCMK->Casp1 Inhibition

Caption: Inhibition of the canonical inflammasome pathway by this compound.

Non-Canonical Inflammasome Pathway

The non-canonical inflammasome pathway is triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. This leads to the activation of caspase-4/5 (human) or caspase-11 (murine), which then cleave GSDMD. This compound inhibits these caspases, thereby blocking this alternative route to pyroptosis and IL-1β release.

Non-Canonical Inflammasome Pathway Inhibition by this compound cluster_0 Cytosol LPS Intracellular LPS Pro_Casp4511 Pro-Caspase-4/5/11 LPS->Pro_Casp4511 Casp4511 Active Caspase-4/5/11 Pro_Casp4511->Casp4511 Activation GSDMD Gasdermin D (Full-Length) Casp4511->GSDMD Cleavage GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis NLRP3_activation NLRP3 Inflammasome Activation GSDMD_N->NLRP3_activation K+ efflux Casp1_activation Caspase-1 Activation & IL-1β Release NLRP3_activation->Casp1_activation AcFLTDCMK This compound AcFLTDCMK->Casp4511 Inhibition

Caption: Inhibition of the non-canonical inflammasome pathway by this compound.

Quantitative Data

The inhibitory potency of this compound against key inflammatory caspases has been quantified through in vitro enzymatic assays.

Target CaspaseIC50 ValueReference(s)
Caspase-146.7 nM[3][4]
Caspase-41.49 µM[3][4]
Caspase-5329 nM[3][4]
Caspase-11Not specified (inhibits)[3]
Caspase-3Not inhibited[3]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Caspase Activity Assay

This assay measures the direct inhibitory effect of this compound on caspase enzymatic activity.

In Vitro Caspase Activity Assay Workflow Recombinant_Caspase Recombinant Active Caspase-1/4/5/11 Incubation_1 Pre-incubation Recombinant_Caspase->Incubation_1 AcFLTDCMK_Dilutions Serial Dilutions of This compound AcFLTDCMK_Dilutions->Incubation_1 Fluorogenic_Substrate Fluorogenic Caspase Substrate (e.g., Ac-YVAD-AFC for Caspase-1) Incubation_1->Fluorogenic_Substrate Incubation_2 Incubation at 37°C Fluorogenic_Substrate->Incubation_2 Fluorescence_Reading Measure Fluorescence (Ex/Em appropriate for fluorophore) Incubation_2->Fluorescence_Reading Data_Analysis Calculate IC50 Fluorescence_Reading->Data_Analysis

Caption: Workflow for in vitro caspase activity assay.

Protocol:

  • Reagent Preparation:

    • Reconstitute recombinant active caspases (e.g., caspase-1, -4, -5, or -11) in assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT).

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a stock solution of the appropriate fluorogenic caspase substrate (e.g., Ac-YVAD-AFC for caspase-1) in DMSO. Dilute to the working concentration in assay buffer just before use.

  • Assay Procedure:

    • In a 96-well black microplate, add the diluted this compound or vehicle (DMSO) to the wells.

    • Add the recombinant active caspase to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Immediately measure the fluorescence at time zero using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 400/505 nm for AFC).[5][6]

    • Incubate the plate at 37°C, protected from light.

    • Measure fluorescence at regular intervals (e.g., every 5 minutes for 1-2 hours).

  • Data Analysis:

    • Calculate the rate of substrate cleavage (change in fluorescence over time).

    • Plot the percentage of caspase activity versus the concentration of this compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for GSDMD Cleavage

This method is used to visualize the inhibition of GSDMD cleavage in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Plate macrophages (e.g., bone marrow-derived macrophages (BMDMs) or THP-1 cells) in 6-well plates.

    • Prime the cells with LPS (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β and NLRP3.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 30-60 minutes.

    • Stimulate the inflammasome with an appropriate agonist (e.g., ATP or nigericin for the NLRP3 inflammasome).

  • Sample Preparation:

    • Collect the cell culture supernatant and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from the cell lysates by SDS-PAGE on a 12% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against GSDMD overnight at 4°C. This antibody should recognize both the full-length and the cleaved N-terminal fragment.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The full-length GSDMD will appear as a ~53 kDa band, and the cleaved N-terminal fragment as a ~31 kDa band.[7]

IL-1β ELISA

This assay quantifies the amount of secreted IL-1β in the cell culture supernatant, providing a measure of the inhibitory effect of this compound on the final output of the inflammasome pathway.

Protocol:

  • Sample Collection:

    • Following cell treatment as described in the western blot protocol, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

  • ELISA Procedure (using a commercial kit):

    • Coat a 96-well plate with a capture antibody specific for IL-1β overnight at 4°C.[8]

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[8]

    • Wash the plate.

    • Add the collected cell culture supernatants and a standard curve of recombinant IL-1β to the wells. Incubate for 2 hours at room temperature.[9][10]

    • Wash the plate.

    • Add a biotinylated detection antibody specific for IL-1β and incubate for 1-2 hours at room temperature.[9][10]

    • Wash the plate.

    • Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.[9][10]

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.[9][10]

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[9][10]

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the recombinant IL-1β standards.

    • Determine the concentration of IL-1β in the samples by interpolating their absorbance values from the standard curve.

    • Calculate the percentage of inhibition of IL-1β release by this compound compared to the vehicle-treated control.

Conclusion

This compound is a powerful research tool for investigating the roles of inflammatory caspases and pyroptosis in health and disease. Its high potency and selectivity make it an invaluable inhibitor for dissecting the molecular mechanisms of inflammasome activation and IL-1β release. The experimental protocols provided in this guide offer a robust framework for characterizing the effects of this compound and similar inhibitors, facilitating further research into novel therapeutics for inflammatory disorders.

References

A Technical Guide to Ac-FLTD-CMK: A Specific Inhibitor of Inflammatory Caspases and Pyroptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone (Ac-FLTD-CMK), a pivotal research tool in the study of innate immunity. Derived from the cleavage site of Gasdermin D (GSDMD), this peptide inhibitor offers high specificity for inflammatory caspases, making it invaluable for dissecting the mechanisms of pyroptotic cell death.

Core Mechanism of Action

This compound is a potent and selective irreversible inhibitor of inflammatory caspases. Its peptide sequence, "FLTD," mimics the cleavage site within human GSDMD that is recognized by caspases-1, -4, -5, and the murine equivalent, caspase-11.[1][2] By binding to the active site of these caspases, this compound prevents the proteolytic cleavage of GSDMD.[3][4] This inhibition is critical because the cleavage of GSDMD is the central execution step in pyroptosis, a highly inflammatory form of programmed cell death.[2][5]

Upon cleavage, the N-terminal fragment of GSDMD oligomerizes and forms pores in the cell membrane, leading to cell lysis and the release of potent pro-inflammatory cytokines like IL-1β and IL-18.[5][6] this compound effectively blocks this entire cascade by preventing the initial GSDMD cleavage.[4] A key advantage of this compound is its specificity; it does not significantly inhibit apoptotic caspases, such as caspase-3, allowing researchers to distinguish pyroptotic from apoptotic cell death pathways.[6][7]

Quantitative Inhibitory Activity

The efficacy of this compound has been quantified through in vitro enzymatic assays, revealing its high potency against specific inflammatory caspases. The half-maximal inhibitory concentration (IC50) values demonstrate a particularly strong affinity for Caspase-1.

Target CaspaseIC50 Value (Human)Citation(s)
Caspase-146.7 nM[3][7]
Caspase-41.49 µM[3][7]
Caspase-5329 nM (0.33 µM)[3][7]
Caspase-11 (Murine)Effective at 10 µM
Caspase-3Not effective / Not targeted[4][7]

Note: Some variability in IC50 values exists in the literature. The values presented are commonly cited figures.[8]

Signaling Pathway Inhibition

This compound acts as a roadblock in both canonical and non-canonical inflammasome signaling pathways, which are critical for detecting pathogens and cellular danger signals.

  • Canonical Inflammasome Pathway: Sensor proteins (e.g., NLRP3) detect stimuli and assemble an inflammasome complex, which activates Caspase-1. Activated Caspase-1 then cleaves GSDMD and pro-inflammatory cytokines. This compound directly inhibits Caspase-1, halting pyroptosis and cytokine maturation.[4][5]

  • Non-Canonical Inflammasome Pathway: Intracellular lipopolysaccharide (LPS) directly activates Caspase-4/5 (in humans) or Caspase-11 (in mice). These caspases also cleave GSDMD to induce pyroptosis. This compound inhibits these caspases, blocking this pathway as well.[4]

The diagram below illustrates the points of inhibition by this compound in these critical immune signaling cascades.

G cluster_0 Canonical Inflammasome cluster_1 Non-Canonical Inflammasome PAMPs PAMPs / DAMPs (e.g., Nigericin, ATP) NLRP3 NLRP3 Inflammasome Activation PAMPs->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 activates GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves LPS Intracellular LPS ProCasp4511 Pro-Caspase-4/5/11 LPS->ProCasp4511 binds & activates Casp4511 Active Caspase-4/5/11 ProCasp4511->Casp4511 Casp4511->GSDMD cleaves inhibitor This compound inhibitor->Casp1 INHIBITS inhibitor->Casp4511 INHIBITS GSDMD_N GSDMD N-Terminus (Pore Formation) GSDMD->GSDMD_N cleavage Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis IL1b Mature IL-1β (Secretion) Pyroptosis->IL1b releases ProIL1b->IL1b cleavage

Caption: Inhibition of Inflammasome Pathways by this compound.

Key Experimental Protocols

This compound is typically used in cell-based assays to probe inflammasome activation and pyroptosis. Below are summarized methodologies for common experiments.

This protocol details a standard method to induce NLRP3 inflammasome activation and assess the inhibitory effect of this compound.

Objective: To measure the inhibition of pyroptosis (via LDH release) and IL-1β secretion in macrophages.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells (differentiated with PMA).

  • LPS (Lipopolysaccharide) from E. coli.

  • Nigericin or ATP (Adenosine triphosphate).

  • This compound (dissolved in DMSO).

  • Opti-MEM or similar serum-free media.

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit.

  • IL-1β ELISA kit.

Procedure:

  • Cell Seeding: Plate BMDMs or differentiated THP-1 cells in a 96-well plate at a density of 2-5 x 10^4 cells/well and allow them to adhere overnight.

  • Priming: Replace the medium with fresh medium containing LPS (typically 200 ng/mL). Incubate for 4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.[4]

  • Inhibitor Treatment: Pre-treat the cells by adding this compound at the desired concentration (e.g., 10-20 µM) to the wells. Incubate for 30-60 minutes.[4] Include vehicle control (DMSO) and positive control (no inhibitor) wells.

  • Inflammasome Activation: Add the NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM), to the wells.[3][4]

  • Incubation: Incubate for 30-90 minutes, depending on the cell type and activator.

  • Sample Collection: Carefully collect the cell culture supernatant for analysis. If desired, lyse the remaining cells for immunoblot analysis.

  • Analysis:

    • Pyroptosis: Measure LDH release in the supernatant using an LDH cytotoxicity kit as an indicator of cell lysis.

    • Cytokine Release: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit.[4]

Objective: To visually confirm that this compound inhibits the cleavage of GSDMD.

Procedure:

  • Follow steps 1-5 from the protocol above, using a larger plate format (e.g., 12-well or 6-well) to obtain sufficient protein.

  • After incubation, collect both the supernatant and the cell lysate.

  • Prepare protein samples and separate them using SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with primary antibodies specific for the N-terminus of GSDMD. This will detect both full-length GSDMD (~53 kDa) and the cleaved N-terminal fragment (~30 kDa).

  • Use an appropriate secondary antibody and imaging system to visualize the bands. In untreated, activated samples, a ~30 kDa band will be prominent. In samples treated with this compound, this band should be significantly reduced or absent.[9]

The following diagram outlines this common experimental workflow.

G cluster_workflow Experimental Workflow: Pyroptosis Inhibition Assay cluster_analysis Downstream Analysis step1 1. Seed Macrophages (e.g., BMDMs, THP-1) step2 2. Prime with LPS (4 hours, 200 ng/mL) step1->step2 step3 3. Pre-treat with Inhibitor (this compound, 30-60 min) step2->step3 step4 4. Activate Inflammasome (e.g., Nigericin, 30-90 min) step3->step4 step5 5. Collect Supernatant & Cell Lysate step4->step5 analysis1 LDH Assay (Pyroptosis) step5->analysis1 analysis2 ELISA (IL-1β Release) step5->analysis2 analysis3 Western Blot (GSDMD Cleavage) step5->analysis3

Caption: Common workflow for testing this compound efficacy.

Applications in Research and Drug Development

This compound is a cornerstone tool for:

  • Validating Inflammasome Involvement: Demonstrating that a specific inflammatory response is dependent on GSDMD-mediated pyroptosis.

  • Differentiating Cell Death Pathways: Separating the effects of pyroptosis from apoptosis in disease models.

  • Neuroprotection Studies: Research has shown that this compound can reduce neuronal death and improve outcomes in models of traumatic brain injury by suppressing pyroptosis.[9]

  • Autoimmune and Inflammatory Diseases: Investigating the role of pyroptosis in conditions like lupus nephritis.[1]

  • Target Validation: Serving as a benchmark compound for the development of novel, more drug-like GSDMD or inflammatory caspase inhibitors.

References

Methodological & Application

Application Notes and Protocols for Ac-FLTD-CMK in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-FLTD-CMK is a potent and specific inhibitor of inflammatory caspases, playing a crucial role in the study of pyroptosis, a form of programmed cell death.[1][2] Contrary to some initial classifications, this compound does not target the receptor tyrosine kinase FLT3. Instead, it is a tetrapeptide chloromethylketone (CMK) derived from the cleavage site of Gasdermin D (GSDMD), the executive molecule of pyroptosis.[1][3] Its mechanism of action involves the irreversible inhibition of inflammatory caspases, including caspase-1, caspase-4, caspase-5, and murine caspase-11.[1][2] This inhibition prevents the cleavage of GSDMD, thereby blocking the formation of pores in the plasma membrane and the subsequent release of pro-inflammatory cytokines like IL-1β and IL-18.[3][4]

These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study the inhibition of pyroptosis. The protocols cover the induction of pyroptosis in relevant cell lines, treatment with this compound, and subsequent analysis of key pyroptotic markers.

Mechanism of Action: Inhibition of Pyroptosis

Pyroptosis is a highly inflammatory form of regulated cell death that is critical for host defense against pathogens. It is initiated by the activation of inflammasomes, which are multi-protein complexes that activate inflammatory caspases.[5][6] There are two main pathways for inflammasome activation:

  • Canonical Inflammasome Pathway: This pathway is activated by a variety of stimuli, leading to the activation of caspase-1. Activated caspase-1 then cleaves GSDMD and pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their active forms.[5][7]

  • Non-canonical Inflammasome Pathway: This pathway is triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the activation of caspase-4 and caspase-5 in humans, and caspase-11 in mice. These caspases also cleave GSDMD to induce pyroptosis.[5][7]

This compound specifically targets and inhibits these inflammatory caspases, preventing the cleavage of GSDMD and thereby blocking the downstream events of pyroptosis.[3][4]

GSDMD_Inhibition cluster_pathway Pyroptosis Signaling Pathway PAMPs/DAMPs PAMPs/DAMPs Inflammasome Activation Inflammasome Activation PAMPs/DAMPs->Inflammasome Activation Pro-Caspase-1 Pro-Caspase-1 Inflammasome Activation->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Pro-GSDMD Pro-GSDMD Caspase-1->Pro-GSDMD IL-1β IL-1β Pro-IL-1β->IL-1β GSDMD-N Pore Formation GSDMD-N Pore Formation Pro-GSDMD->GSDMD-N Pore Formation Pyroptosis Pyroptosis GSDMD-N Pore Formation->Pyroptosis This compound This compound This compound->Caspase-1

Inhibition of the canonical inflammasome pathway by this compound.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against inflammatory caspases and its effects in cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound

Target CaspaseIC50 Value
Caspase-146.7 nM[1][2]
Caspase-41.49 µM[1][2]
Caspase-5329 nM[1][2]
Caspase-11Inhibits at 10 µM

Table 2: Effective Concentrations of this compound in Cell-Based Assays

Cell LineAssayEffective ConcentrationReference
Bone Marrow-Derived Macrophages (BMDMs)LDH Release Assay10 µM[4]
Bone Marrow-Derived Macrophages (BMDMs)IL-1β Release Assay10 µM[4]
THP-1 CellsGSDMD Cleavage10 µM[4]
RAW 264.7 CellsLDH Release Assay10 µM[4]

Experimental Protocols

The following are detailed protocols for in vitro experiments using this compound to inhibit pyroptosis.

Experimental_Workflow Cell_Seeding Seed Cells (e.g., BMDMs, THP-1) Priming Prime with LPS Cell_Seeding->Priming Inhibitor_Treatment Treat with this compound Priming->Inhibitor_Treatment Inflammasome_Activation Activate Inflammasome (e.g., ATP, Nigericin) Inhibitor_Treatment->Inflammasome_Activation Data_Collection Collect Supernatant & Lysates Inflammasome_Activation->Data_Collection Analysis Perform Assays (LDH, ELISA, Western Blot) Data_Collection->Analysis

General experimental workflow for studying pyroptosis inhibition.
Protocol 1: Inhibition of NLRP3 Inflammasome-Induced Pyroptosis in Macrophages

This protocol describes the induction of pyroptosis in bone marrow-derived macrophages (BMDMs) or THP-1 cells using the NLRP3 inflammasome activators ATP or nigericin, and its inhibition by this compound.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound

  • Phosphate Buffered Saline (PBS)

  • 96-well and 6-well tissue culture plates

  • Reagents for LDH assay, IL-1β ELISA, and Western blotting

Procedure:

  • Cell Seeding:

    • For LDH and IL-1β assays, seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • For Western blotting, seed cells in a 6-well plate at a density of 1 x 10^6 cells/well.

    • Allow cells to adhere overnight.

  • Priming:

    • Prime the cells with LPS (200 ng/mL) in fresh culture medium for 4 hours to upregulate pro-IL-1β and NLRP3 expression.[4]

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) for 30 minutes.[4] Include a vehicle control (DMSO) group.

  • Inflammasome Activation:

    • Activate the NLRP3 inflammasome by adding ATP (5 mM) or nigericin (10 µM) to the culture medium.[4]

    • Incubate for the appropriate time (e.g., 30-60 minutes for ATP, 1-2 hours for nigericin).

  • Sample Collection:

    • For LDH and IL-1β assays: Carefully collect the cell culture supernatant.

    • For Western blotting: Collect the supernatant and lyse the adherent cells with appropriate lysis buffer.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH from damaged cells into the supernatant, which is an indicator of pyroptotic cell death.

Procedure:

  • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Briefly, transfer a portion of the collected cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate at room temperature, protected from light, for the recommended time.

  • Add the stop solution.

  • Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to a positive control (fully lysed cells).

Protocol 3: IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of mature IL-1β released into the supernatant following inflammasome activation.

Procedure:

  • Use a commercially available IL-1β ELISA kit (human or mouse, depending on the cell type) and follow the manufacturer's protocol.[8][9]

  • Coat a 96-well plate with the capture antibody.

  • Add the collected cell culture supernatants and standards to the wells.

  • Incubate, then wash the plate.

  • Add the detection antibody.

  • Incubate, then wash the plate.

  • Add the enzyme conjugate (e.g., streptavidin-HRP).

  • Incubate, then wash the plate.

  • Add the substrate solution and incubate until color develops.

  • Add the stop solution.

  • Measure the absorbance at the specified wavelength (typically 450 nm).

  • Calculate the concentration of IL-1β in the samples based on the standard curve.

Protocol 4: Western Blot for Gasdermin D (GSDMD) Cleavage

This method is used to visualize the cleavage of full-length GSDMD into its N-terminal fragment (GSDMD-N), a hallmark of pyroptosis.

Procedure:

  • Separate the collected cell lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody specific for GSDMD. This antibody should be able to detect both the full-length and the cleaved N-terminal fragment.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Image the blot to visualize the full-length GSDMD (approx. 53 kDa) and the cleaved GSDMD-N fragment (approx. 31 kDa). A decrease in the full-length band and the appearance of the cleaved band indicate GSDMD cleavage.

Troubleshooting

  • High background in LDH assay: Ensure that the initial cell seeding density is not too high and that the cells are healthy before starting the experiment.

  • Low IL-1β signal: Ensure that the priming step with LPS is sufficient to induce pro-IL-1β expression. Check the activity of the inflammasome activator.

  • No GSDMD cleavage detected: Confirm that the inflammasome was successfully activated by checking for IL-1β release. Ensure the primary antibody for GSDMD is validated for detecting the cleaved fragment.

Conclusion

This compound is an invaluable tool for studying the molecular mechanisms of pyroptosis. By specifically inhibiting inflammatory caspases, it allows researchers to dissect the signaling pathways leading to this form of inflammatory cell death. The protocols provided here offer a framework for utilizing this compound in various in vitro cell culture models to investigate the role of pyroptosis in health and disease.

References

Application Notes and Protocols: Preparation of Ac-FLTD-CMK Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-FLTD-CMK is a potent and specific inhibitor of inflammatory caspases, playing a crucial role in the study of pyroptosis, a form of programmed cell death.[1][2] Derived from gasdermin D (GSDMD), this peptide-based inhibitor targets caspases-1, -4, -5, and the murine caspase-11, thereby blocking the cleavage of GSDMD and the subsequent inflammatory cascade.[1][2] Its specificity for inflammatory caspases over apoptotic caspases, such as caspase-3, makes it an invaluable tool for dissecting the molecular mechanisms of inflammatory diseases.[1] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO), along with essential technical data and safety precautions.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValue
Molecular Weight 569.05 g/mol
Molecular Formula C₂₆H₃₇ClN₄O₈
CAS Number 2376255-48-8
Purity ≥95% (HPLC)
Solubility in DMSO Up to 100 mg/mL (175.73 mM). It is recommended to use freshly opened, anhydrous DMSO and sonication may be required to aid dissolution.[1][2]
IC₅₀ Values Caspase-1: 46.7 nMCaspase-4: 1.49 µMCaspase-5: 329 nM[1][2]
Storage (Solid) Store at -20°C for up to 3 years.[2][3]
Storage (DMSO Solution) Store in aliquots at -80°C for up to 1 year, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1][2][3]

Mechanism of Action: Inhibition of Pyroptosis

This compound acts as a specific inhibitor of inflammatory caspases, thereby preventing the cleavage of Gasdermin D (GSDMD). This inhibition blocks the formation of pores in the cell membrane, a critical step in pyroptosis, and consequently suppresses the release of pro-inflammatory cytokines like IL-1β.

GSDMD_inhibition cluster_pathway Pyroptosis Signaling Pathway cluster_inhibition Inhibition by this compound Inflammasome Activation Inflammasome Activation Pro-caspase-1 Pro-caspase-1 Inflammasome Activation->Pro-caspase-1 activates Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 cleavage GSDMD GSDMD Caspase-1->GSDMD cleaves GSDMD-N GSDMD-N GSDMD->GSDMD-N releases Pore Formation Pore Formation GSDMD-N->Pore Formation Pyroptosis & IL-1β Release Pyroptosis & IL-1β Release Pore Formation->Pyroptosis & IL-1β Release This compound This compound Inhibition This compound->Inhibition Inhibition->Caspase-1

Mechanism of this compound in the pyroptosis pathway.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves (e.g., butyl rubber or neoprene).[4]

Safety Precautions:

  • This compound is for research use only. The toxicological properties have not been fully investigated.[5] Handle with care.

  • DMSO is a powerful solvent that can readily penetrate the skin and may carry dissolved substances with it.[4] Always wear appropriate PPE and work in a well-ventilated area, preferably a fume hood.[6][7]

  • Avoid inhalation of the lyophilized powder and contact with skin and eyes.[8]

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture, which can affect the stability and mass of the peptide.[9]

  • Calculation of DMSO Volume:

    • The molecular weight of this compound is 569.05 g/mol .

    • To prepare a 10 mM stock solution from 1 mg of this compound, the required volume of DMSO can be calculated as follows:

      • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

      • Volume (L) = 0.001 g / (0.010 mol/L * 569.05 g/mol ) = 0.0001757 L

      • Volume (µL) = 175.7 µL

  • Reconstitution:

    • Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.

    • Carefully add the calculated volume (e.g., 175.7 µL for 1 mg) of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the peptide.

  • Ensuring Complete Dissolution:

    • Visually inspect the solution to ensure there are no visible particles.

    • If the peptide does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.[3][9] Avoid excessive heating.[5]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the inhibitor, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes.[1][3]

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2][3] Protect from light.[1]

Working Dilutions:

  • For cell-based assays, a typical working concentration of this compound is 10 µM.[2]

  • To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution in your cell culture medium or assay buffer.

  • Important: When preparing working solutions, add the DMSO stock solution to the aqueous buffer and mix immediately to prevent precipitation. The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

workflow start Start: Lyophilized this compound equilibrate 1. Equilibrate vial to room temperature start->equilibrate calculate 2. Calculate required DMSO volume equilibrate->calculate add_dmso 3. Add anhydrous DMSO calculate->add_dmso dissolve 4. Vortex/Sonicate to dissolve add_dmso->dissolve aliquot 5. Aliquot into single-use tubes dissolve->aliquot store 6. Store at -80°C or -20°C aliquot->store end End: Ready-to-use aliquots store->end

Workflow for this compound stock solution preparation.

References

Application Notes and Protocols for Ac-FLTD-CMK Administration in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo administration of Ac-FLTD-CMK, a potent and selective inhibitor of inflammatory caspases, in mouse models. This compound is a valuable tool for studying the role of pyroptosis in various disease states.

Mechanism of Action: this compound is a synthetic peptide based on the Gasdermin D (GSDMD) cleavage site. It specifically targets and inhibits inflammatory caspases, including caspase-1, -4, -5, and -11.[1][2][3] By binding to the active site of these caspases, this compound prevents the cleavage of GSDMD, a critical step in the execution of pyroptosis, a lytic and pro-inflammatory form of programmed cell death.[4][5] This inhibition subsequently blocks the release of pro-inflammatory cytokines such as IL-1β and IL-18.[2][5] Notably, this compound does not significantly inhibit apoptotic caspases like caspase-3, making it a specific tool for studying inflammasome-mediated pathways.[2][3]

Quantitative Data Summary

The following table summarizes the reported in vivo administration and dosage of this compound in different mouse models.

Mouse ModelMouse StrainAdministration RouteDosageFrequencyReference
Traumatic Brain Injury (TBI)Male C57BL/6Intracerebroventricular (ICV)0.5 µ g/mouse Single dose, 30 min post-TBI[2]
Lupus Nephritis (LN)Female MRL/lprIntraperitoneal (i.p.)10 mg/kgDaily for 8 weeks[1]

Signaling Pathway of this compound Action

Ac_FLTD_CMK_Pathway cluster_inflammasome Inflammasome Activation cluster_pyroptosis Pyroptosis Pathway PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Activation GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis & Inflammation GSDMD_N->Pyroptosis IL1b Mature IL-1β Pro_IL1b->IL1b IL1b->Pyroptosis IL18 Mature IL-18 Pro_IL18->IL18 IL18->Pyroptosis AcFLTDCMK This compound AcFLTDCMK->Casp1 Inhibition

Caption: this compound inhibits Caspase-1, blocking pyroptosis.

Experimental Protocols

In Vivo Administration of this compound in a Traumatic Brain Injury (TBI) Mouse Model

This protocol is adapted from a study investigating the neuroprotective effects of this compound in a mouse model of TBI.[2]

a. Animal Model:

  • Species: Mouse

  • Strain: Male C57BL/6

  • Age: 10-12 weeks

b. Materials:

  • This compound (powder)

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Hamilton syringe (or similar microinjection system)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical tools for craniotomy

  • Weight-drop apparatus for TBI induction

c. This compound Preparation:

  • Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), as recommended by the manufacturer.

  • On the day of the experiment, dilute the stock solution with sterile saline or aCSF to the final desired concentration for injection. The final volume for intracerebroventricular injection is typically 1-5 µL. For a 0.5 µg dose, a concentration of 0.1 µg/µL would require a 5 µL injection volume.

d. Experimental Procedure:

  • Anesthetize the mouse using the chosen anesthetic protocol.

  • Secure the mouse in the stereotaxic apparatus.

  • Induce TBI using a weight-drop device, targeting a specific brain region (e.g., cortex).

  • Perform a craniotomy to expose the target injection site over the lateral ventricle.

  • Thirty minutes post-TBI, perform the intracerebroventricular injection of this compound solution.

  • Slowly inject the solution over several minutes to avoid increased intracranial pressure.

  • After injection, leave the needle in place for an additional 2-5 minutes to prevent backflow.

  • Withdraw the needle slowly, suture the incision, and provide post-operative care, including analgesics and monitoring for recovery.

In Vivo Administration of this compound in a Lupus Nephritis (LN) Mouse Model

This protocol is based on a study evaluating the therapeutic potential of this compound in a murine model of lupus nephritis.[1]

a. Animal Model:

  • Species: Mouse

  • Strain: Female MRL/lpr

  • Age: Starting at 8 weeks of age

b. Materials:

  • This compound (powder)

  • Sterile, pyrogen-free saline

  • Vehicle control (e.g., saline with a small percentage of DMSO if used for solubilization)

  • Syringes (1 mL) and needles (25-27G)

c. This compound Preparation:

  • Prepare a stock solution of this compound in a minimal amount of a suitable solvent like DMSO.

  • Dilute the stock solution with sterile saline to the final concentration for a 10 mg/kg dose. The final injection volume for intraperitoneal injection should not exceed 10 mL/kg.

d. Experimental Procedure:

  • Weigh each mouse to accurately calculate the required dose.

  • Gently restrain the mouse.

  • Perform an intraperitoneal injection into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Administer the this compound solution or vehicle control daily for the duration of the 8-week study period.

  • Monitor the mice regularly for any adverse effects and for the progression of lupus nephritis.

Experimental Workflow Diagram

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis animal_model Select Animal Model (e.g., TBI, LN) model_induction Induce Disease Model (e.g., TBI surgery, LN progression) animal_model->model_induction ac_fltd_cmk_prep Prepare this compound and Vehicle Control administration Administer this compound (ICV or i.p.) ac_fltd_cmk_prep->administration model_induction->administration monitoring Monitor Animal Health and Disease Progression administration->monitoring tissue_collection Collect Tissues (e.g., Brain, Kidney) monitoring->tissue_collection behavioral_tests Behavioral Tests (for TBI model) monitoring->behavioral_tests biochemical_assays Biochemical Assays (e.g., ELISA for IL-1β) tissue_collection->biochemical_assays histology Histological Analysis tissue_collection->histology

Caption: General workflow for in vivo studies using this compound.

References

Application Notes and Protocols for Detecting GSDMD Cleavage Using Ac-FLTD-CMK in Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, playing a critical role in the innate immune response to pathogens and other danger signals. A key event in pyroptosis is the cleavage of Gasdermin D (GSDMD) by inflammatory caspases, such as caspase-1, -4, -5, and -11. This cleavage event unleashes the N-terminal domain of GSDMD, which oligomerizes and forms pores in the plasma membrane, leading to cell death. Ac-FLTD-CMK is a specific, cell-permeable peptide inhibitor designed to target these inflammatory caspases, thereby preventing GSDMD cleavage and subsequent pyroptosis.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound as a tool to study GSDMD cleavage in Western blot analysis.

Mechanism of Action of this compound

This compound is a synthetic peptide (N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone) derived from the GSDMD cleavage site recognized by inflammatory caspases.[1][3] The chloromethylketone (CMK) moiety allows for the irreversible covalent modification of the catalytic cysteine residue within the active site of these caspases.[3] By binding to and inhibiting inflammatory caspases, this compound effectively blocks the cleavage of GSDMD, making it a valuable tool for investigating the role of pyroptosis in various physiological and pathological processes.[1][3][5] Notably, this compound exhibits high specificity for inflammatory caspases and does not significantly inhibit apoptotic caspases like caspase-3.[3][5]

Signaling Pathway of GSDMD Cleavage

The cleavage of GSDMD is a central event in the pyroptotic signaling pathway. The process is initiated by the activation of inflammasomes, which are multi-protein complexes that sense pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). Inflammasome activation leads to the recruitment and activation of pro-caspase-1, which then cleaves itself to become active caspase-1. Activated caspase-1, along with other inflammatory caspases (caspase-4, -5, and -11), directly cleaves GSDMD at the FLTD motif, separating the N-terminal pore-forming domain (p30) from the C-terminal repressor domain (p20). The liberated N-terminal fragment then translocates to the plasma membrane to induce pyroptosis.

GSDMD_Cleavage_Pathway cluster_stimuli Stimuli cluster_inflammasome Inflammasome Activation cluster_gsdmd GSDMD Cleavage cluster_pyroptosis Pyroptosis cluster_inhibitor Inhibition PAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly PAMPs->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage GSDMD_full Full-length GSDMD (p53) Casp1->GSDMD_full cleaves GSDMD_N GSDMD N-terminal (p30) GSDMD_full->GSDMD_N GSDMD_C GSDMD C-terminal (p20) GSDMD_full->GSDMD_C Pore Pore Formation GSDMD_N->Pore Death Cell Lysis & Cytokine Release Pore->Death AcFLTDCMK This compound AcFLTDCMK->Casp1 inhibits

Caption: GSDMD Cleavage Signaling Pathway

Data Presentation

The inhibitory effect of this compound on inflammatory caspases can be quantified through its half-maximal inhibitory concentration (IC50).

Caspase TargetIC50 Value
Caspase-146.7 nM[2][6]
Caspase-41.49 µM[2][6]
Caspase-5329 nM[2][6]

In cellular assays, this compound has been effectively used at a concentration of 10 µM to inhibit pyroptosis and IL-1β release in macrophages.[3] Western blot analysis following treatment with various concentrations of this compound can provide a qualitative and semi-quantitative assessment of the inhibition of GSDMD cleavage. Densitometric analysis of the p30 fragment band relative to a loading control can be used to generate dose-response curves.

Experimental Protocols

Protocol 1: Induction of Pyroptosis and Inhibition with this compound in Macrophages

This protocol describes the induction of pyroptosis in bone marrow-derived macrophages (BMDMs) or THP-1 cells and the use of this compound to inhibit GSDMD cleavage.

Materials:

  • BMDMs or THP-1 cells

  • LPS (Lipopolysaccharide)

  • Nigericin or ATP

  • This compound (solubilized in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed BMDMs or THP-1 cells in 6-well plates at a density that allows for approximately 80-90% confluency at the time of the experiment. For THP-1 cells, differentiate into macrophages using PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment.

  • Priming: Prime the cells with LPS (e.g., 200 ng/mL) in complete culture medium for 4 hours. This step upregulates the expression of pro-IL-1β and components of the inflammasome.

  • Inhibitor Treatment: 30 minutes prior to inducing pyroptosis, pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) or a vehicle control (DMSO).

  • Induction of Pyroptosis: Induce pyroptosis by treating the cells with a second stimulus, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for the desired time (e.g., 1-2 hours).

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant. This fraction will contain cleaved GSDMD fragments released from lysed cells.

    • Cell Lysate: Wash the adherent cells with ice-cold PBS and then lyse the cells directly in the well using an appropriate lysis buffer for Western blotting (see Protocol 2).

Protocol 2: Western Blot for GSDMD Cleavage

This protocol details the steps for performing a Western blot to detect full-length GSDMD (p53) and its cleaved N-terminal fragment (p30).

Materials:

  • Cell lysates and supernatants from Protocol 1

  • RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitor cocktail

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 12%)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against GSDMD (recognizing both full-length and the N-terminal fragment)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Sample Preparation:

    • Lysates: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Supernatants: To concentrate proteins from the supernatant, use methods such as methanol-chloroform precipitation. Resuspend the protein pellet in Laemmli sample buffer and boil.

  • SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation of the ~53 kDa (full-length GSDMD) and ~30 kDa (cleaved GSDMD) bands is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary GSDMD antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using a Western blot imaging system.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for using this compound to study GSDMD cleavage.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis A Seed Macrophages B LPS Priming (4h) A->B C This compound Treatment (30 min) B->C D Pyroptosis Induction (e.g., Nigericin) C->D E Collect Supernatant D->E F Lyse Cells D->F G Protein Quantification E->G F->G H SDS-PAGE G->H I Protein Transfer H->I J Antibody Incubation I->J K Detection J->K L Analyze GSDMD Cleavage (p53 vs p30) K->L

Caption: Experimental Workflow Diagram

Conclusion

This compound is a potent and specific inhibitor of inflammatory caspases, making it an indispensable tool for studying the molecular mechanisms of pyroptosis. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this compound in conjunction with Western blotting to investigate GSDMD cleavage. This approach can be applied to various research areas, including immunology, infectious diseases, and drug development, to further elucidate the role of pyroptosis in health and disease.

References

Protocol for Measuring IL-1β Release with ELISA after Ac-FLTD-CMK Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for measuring the release of Interleukin-1β (IL-1β) from cultured mammalian cells, such as macrophages, following treatment with Ac-FLTD-CMK, a specific inhibitor of inflammatory caspases. This procedure is critical for researchers investigating inflammasome activation, pyroptosis, and the efficacy of potential therapeutic agents targeting these pathways.

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune response. Its maturation and secretion are tightly regulated by a multi-protein complex known as the inflammasome. Upon activation by various stimuli, the inflammasome activates caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form. This compound is a specific inhibitor of inflammatory caspases, including caspase-1, -4, -5, and -11, which are key components of the inflammasome pathway.[1][2][3][4] By inhibiting these caspases, this compound can effectively block the processing of pro-IL-1β and its subsequent release.[1][2][5] This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on IL-1β release.

Signaling Pathway Overview

The canonical NLRP3 inflammasome activation pathway, which leads to IL-1β release, is a two-step process. The first step, known as priming, is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs).[6][7] This leads to the activation of the NF-κB signaling pathway, resulting in the increased transcription of NLRP3 and IL1B genes, leading to the accumulation of pro-IL-1β in the cytoplasm.[6][7] The second step is the activation of the NLRP3 inflammasome by a variety of stimuli, such as ATP, which triggers the assembly of the NLRP3 inflammasome complex. This complex then activates pro-caspase-1 into its active form, caspase-1. Active caspase-1 cleaves pro-IL-1β into mature IL-1β, which is then secreted from the cell.[6][7] this compound specifically inhibits the activity of caspase-1, thereby preventing the maturation and release of IL-1β.[1][5]

References

Measuring Pyroptosis with Ac-FLTD-CMK using the Lactate Dehydrogenase (LDH) Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for quantifying pyroptosis, a form of inflammatory programmed cell death, using the lactate dehydrogenase (LDH) release assay. It further describes the use of Ac-FLTD-CMK as a specific inhibitor to study the role of inflammatory caspases in this process.

Introduction to Pyroptosis and its Measurement

Pyroptosis is a lytic and inflammatory form of programmed cell death initiated in response to microbial infections and other danger signals.[1][2][3] It is distinct from apoptosis due to its pro-inflammatory nature, characterized by cell swelling, plasma membrane rupture, and the release of cytosolic contents and pro-inflammatory cytokines like IL-1β and IL-18.[4][5] A key executioner of pyroptosis is Gasdermin D (GSDMD).[6][7][8] Inflammatory caspases, such as caspase-1, -4, -5, and -11, cleave GSDMD, leading to the formation of a pore-forming N-terminal fragment (GSDMD-NT).[6][9][10] This fragment oligomerizes and inserts into the plasma membrane, forming pores that disrupt the cell's osmotic potential, leading to cell lysis and the release of intracellular contents.[6][9]

The release of the stable cytosolic enzyme lactate dehydrogenase (LDH) into the cell culture supernatant is a reliable and quantifiable indicator of plasma membrane damage and, consequently, pyroptotic cell death.[11][12][13] The LDH assay is a colorimetric method that measures LDH activity, which is directly proportional to the number of lysed cells.[14][15]

This compound: A Specific Inhibitor of Inflammatory Caspases

This compound is a potent and specific inhibitor of inflammatory caspases, derived from the GSDMD cleavage site sequence.[16][17][18] It effectively inhibits caspase-1, -4, -5, and the murine equivalent caspase-11, thereby blocking GSDMD cleavage and subsequent pyroptosis.[16][19][20] Notably, this compound does not inhibit apoptotic caspases like caspase-3, making it a valuable tool to specifically study pyroptotic signaling pathways.[16][21]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound for various inflammatory caspases.

Caspase TargetIC50 Value
Caspase-146.7 nM[16][19][20][22]
Caspase-41.49 µM[16][19][20][22]
Caspase-5329 nM[16][19][20][22]
Caspase-11Inhibits at 10 µM

Signaling Pathways and Experimental Workflow

Pyroptosis Signaling Pathway

LDH_Workflow cluster_setup Experimental Setup cluster_assay LDH Assay Procedure cluster_analysis Data Analysis Seed 1. Seed cells in a 96-well plate Treat 2. Treat cells with pyroptosis inducer (e.g., LPS + Nigericin) Seed->Treat Inhibit 3. Add this compound (or vehicle control) Treat->Inhibit Incubate 4. Incubate for the desired time period Inhibit->Incubate Centrifuge 5. Centrifuge the plate Incubate->Centrifuge Supernatant 6. Transfer supernatant to a new plate Centrifuge->Supernatant Reagent 7. Add LDH reaction mixture Supernatant->Reagent Incubate_RT 8. Incubate at room temperature Reagent->Incubate_RT Stop 9. Add stop solution Incubate_RT->Stop Read 10. Measure absorbance at 490 nm Stop->Read Calculate 11. Calculate % cytotoxicity Read->Calculate

References

Application Notes and Protocols for Ac-FLTD-CMK in Sepsis and Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-FLTD-CMK is a potent and specific inhibitor of inflammatory caspases, including caspase-1, -4, -5, and the murine equivalent caspase-11.[1][2][3] Derived from the cleavage site of Gasdermin D (GSDMD), this peptide-based inhibitor covalently binds to the catalytic site of these caspases, effectively blocking their activity.[4] This inhibition prevents the cleavage of GSDMD, a critical step in the execution of pyroptosis, a highly inflammatory form of programmed cell death.[3][4] By preventing the formation of the GSDMD pore in the cell membrane, this compound suppresses the release of pro-inflammatory cytokines such as IL-1β and IL-18, making it a valuable tool for studying and potentially treating a range of inflammatory diseases and sepsis.[1][2][4]

These application notes provide a summary of the use of this compound in various preclinical models of inflammatory disease and a suggested protocol for its use in a sepsis model.

Mechanism of Action

This compound specifically targets inflammatory caspases, which are key drivers of inflammation through the activation of pyroptosis. The signaling pathway is initiated by the assembly of inflammasomes, multi-protein complexes that respond to pathogenic and endogenous danger signals. This leads to the activation of inflammatory caspases which then cleave GSDMD. The N-terminal fragment of cleaved GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of inflammatory cytokines. This compound acts by mimicking the GSDMD cleavage site, thereby irreversibly binding to and inhibiting the inflammatory caspases.

Ac-FLTD-CMK_Mechanism_of_Action cluster_upstream Inflammasome Activation cluster_caspase Caspase Activation cluster_gashdermin Gasdermin D Cleavage cluster_pyroptosis Pyroptosis & Inflammation PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Pro_Caspase Pro-Caspase-1/-11 Inflammasome->Pro_Caspase activates Active_Caspase Active Caspase-1/-11 Pro_Caspase->Active_Caspase GSDMD Gasdermin D (GSDMD) Active_Caspase->GSDMD cleaves GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Cytokine_Release IL-1β / IL-18 Release GSDMD_N->Cytokine_Release Ac_FLTD_CMK This compound Ac_FLTD_CMK->Active_Caspase inhibits

Caption: Mechanism of this compound in inhibiting pyroptosis.

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target CaspaseIC50Reference
Caspase-146.7 nM[1][3]
Caspase-41.49 µM[1][3]
Caspase-5329 nM[1][3]
Caspase-11Inhibits at 10 µM[2]

Table 2: Summary of this compound Efficacy in Preclinical Inflammatory Disease Models

Disease ModelAnimal ModelDosage and AdministrationKey FindingsReference
Traumatic Brain Injury (TBI) C57BL/6 Mice0.5 µ g/mouse , intraventricular injection, 30 min post-TBI- Significantly downregulated Caspase-1, Caspase-11, and GSDMD N-terminal expression.- Reduced IL-1β and IL-18 levels.- Attenuated brain edema and improved neurobehavioral function.[5]
Lupus Nephritis (LN) MRL/lpr Mice10 mg/kg, intraperitoneal (i.p.) injection, daily for 8 weeks- Lowered urine albumin-to-creatinine ratio.- Reduced serum creatinine concentration.- Decreased glomerulosclerosis and immune cell infiltration.- Suppressed serum IL-1β secretion.[1][2]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol is a general guideline for the preparation of this compound for intraperitoneal injection in mice. Adjustments may be necessary based on the specific experimental requirements.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, to achieve a 25 mg/mL stock, dissolve the appropriate amount of this compound powder in sterile DMSO. Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C or -80°C for long-term storage.

  • Working Solution Formulation (Example for a final concentration of 2.5 mg/mL):

    • This formulation is based on a common vehicle for in vivo studies: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

    • In a sterile microcentrifuge tube, add the following components in the specified order, ensuring to mix well after each addition:

      • 100 µL of 25 mg/mL this compound stock solution in DMSO.

      • 400 µL of PEG300. Vortex to mix.

      • 50 µL of Tween-80. Vortex to mix.

      • 450 µL of sterile saline. Vortex thoroughly to create a homogenous solution.

    • If precipitation occurs, gentle warming or sonication may be used to aid dissolution.

    • Prepare the working solution fresh on the day of injection.

In_Vivo_Preparation_Workflow Start Start: this compound (powder) Dissolve Dissolve in DMSO to create stock solution Start->Dissolve Add_PEG300 Add PEG300 and vortex Dissolve->Add_PEG300 Add_Tween80 Add Tween-80 and vortex Add_PEG300->Add_Tween80 Add_Saline Add Saline and vortex Add_Tween80->Add_Saline Inject Inject into animal model Add_Saline->Inject

Caption: Workflow for preparing this compound for in vivo administration.

Protocol 1: Traumatic Brain Injury (TBI) Model in Mice

This protocol is based on the study by Wang et al. (2021).[5]

Animal Model:

  • Male C57BL/6 mice (10-12 weeks old)

Experimental Groups:

  • Sham + Vehicle

  • TBI + Vehicle

  • TBI + this compound

Procedure:

  • TBI Induction: Induce TBI using a weight-drop apparatus or a controlled cortical impact device.

  • This compound Administration:

    • 30 minutes after TBI induction, administer 0.5 µg of this compound in a suitable vehicle via intraventricular injection.

    • The vehicle control group should receive an equivalent volume of the vehicle.

  • Outcome Assessment (24 hours post-TBI):

    • Neurobehavioral Function: Assess using a modified neurological severity score (mNSS) or other relevant behavioral tests.

    • Brain Edema: Measure brain water content.

    • Blood-Brain Barrier Permeability: Assess using Evans blue extravasation.

    • Biochemical Analysis:

      • Collect peri-contusional cortex tissue.

      • Measure levels of Caspase-1 p20, Caspase-11 p20, and GSDMD N-terminal fragment by Western blot.

      • Measure IL-1β and IL-18 levels by ELISA.

Protocol 2: Lupus Nephritis (LN) Model in Mice

This protocol is based on the study by Cao et al. (2021).[1][2]

Animal Model:

  • Female MRL/lpr mice (starting at 8 weeks of age)

Experimental Groups:

  • MRL/lpr + Vehicle

  • MRL/lpr + this compound

Procedure:

  • This compound Administration:

    • Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection daily for 8 weeks.

    • The vehicle control group should receive daily i.p. injections of the vehicle.

  • Monitoring:

    • Monitor body weight and survival throughout the study.

    • Collect urine periodically to measure the albumin-to-creatinine ratio.

  • Outcome Assessment (at the end of the 8-week treatment):

    • Renal Function: Measure serum creatinine levels.

    • Histopathology:

      • Harvest kidneys and fix in formalin.

      • Perform Periodic acid-Schiff (PAS) staining to assess glomerulosclerosis.

      • Perform immunohistochemistry for immune cell markers (e.g., CD3, CD4, F4/80) and GSDMD.

    • Cytokine Analysis: Measure serum IL-1β levels by ELISA.

Suggested Protocol for a Cecal Ligation and Puncture (CLP) Sepsis Model in Mice

Disclaimer: To date, no published studies have specifically detailed the use of this compound in a CLP-induced sepsis model. The following protocol is a suggested starting point based on the use of other pyroptosis and caspase inhibitors in sepsis models and the known properties of this compound. Optimization will be required.

Animal Model:

  • Male C57BL/6 mice (8-12 weeks old)

Experimental Groups:

  • Sham + Vehicle

  • CLP + Vehicle

  • CLP + this compound

Procedure:

  • CLP Surgery:

    • Perform CLP surgery to induce polymicrobial sepsis. The severity of sepsis can be modulated by the ligation site and the needle gauge used for puncture.

  • This compound Administration:

    • Based on the LN model, a starting dose of 10 mg/kg administered intraperitoneally is suggested.

    • Administer the first dose 1 hour post-CLP surgery. The frequency of subsequent doses (e.g., every 12 or 24 hours) should be optimized.

  • Supportive Care:

    • Administer subcutaneous saline for fluid resuscitation immediately after surgery.

    • Administer a broad-spectrum antibiotic (e.g., ceftriaxone and metronidazole) at the time of surgery and at specified intervals to mimic clinical management.

  • Outcome Assessment:

    • Survival: Monitor survival for at least 7 days.

    • Organ Dysfunction (e.g., at 24 hours post-CLP):

      • Measure serum levels of kidney and liver injury markers (e.g., BUN, creatinine, ALT, AST).

      • Assess lung injury via histology and bronchoalveolar lavage fluid analysis.

    • Systemic Inflammation:

      • Measure serum levels of pro-inflammatory cytokines (e.g., IL-1β, IL-18, TNF-α, IL-6) by ELISA or multiplex assay.

    • Pyroptosis Markers:

      • Analyze peritoneal lavage fluid or tissue homogenates (e.g., spleen, liver) for levels of cleaved caspase-1 and GSDMD-N by Western blot.

CLP_Experimental_Workflow Start Start: C57BL/6 Mice CLP Induce Sepsis via Cecal Ligation and Puncture (CLP) Start->CLP Treatment Administer this compound (e.g., 10 mg/kg, i.p.) 1 hour post-CLP CLP->Treatment Supportive_Care Provide Supportive Care (Fluids and Antibiotics) Treatment->Supportive_Care Monitoring Monitor Survival and Clinical Signs Supportive_Care->Monitoring Endpoint Endpoint Analysis: Organ function, Cytokines, Pyroptosis markers Monitoring->Endpoint

Caption: Suggested experimental workflow for this compound in a CLP sepsis model.

Conclusion

This compound is a highly specific and effective inhibitor of inflammatory caspases, demonstrating significant therapeutic potential in preclinical models of inflammatory diseases such as TBI and lupus nephritis. Its ability to block pyroptosis and the subsequent release of pro-inflammatory cytokines underscores its value as a research tool and a potential therapeutic agent. While its efficacy in sepsis models has yet to be specifically reported, the provided suggested protocol offers a rational starting point for such investigations. Further research is warranted to fully elucidate the therapeutic applications of this compound in a broader range of inflammatory conditions.

References

Troubleshooting & Optimization

Troubleshooting Ac-FLTD-CMK solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the caspase-1/4/5 inhibitor, Ac-FLTD-CMK. The focus is on addressing solubility issues in aqueous media and providing practical guidance for its use in experiments.

Troubleshooting Guide: this compound Solubility and Usage

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: this compound is known to be insoluble in water and aqueous buffers alone.[1] The recommended solvent for initial reconstitution is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2][3] For hydrophobic peptides like this compound, dissolving in a small amount of 100% DMSO first is crucial before further dilution into your aqueous experimental medium.[4]

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium or buffer. How can I prevent this?

A2: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous solution. Here are several strategies to mitigate precipitation:

  • Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, and some robust lines can tolerate up to 1%.[1][4] However, primary cells are more sensitive, and it's best to keep the final DMSO concentration at or below 0.1%.[1] To achieve this, you may need to prepare a more concentrated DMSO stock solution. For example, to achieve a final concentration of 0.5% DMSO, you can prepare a 200x stock of your compound in 100% DMSO.[4]

  • Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of your aqueous medium, try a stepwise dilution. First, add a small volume of the aqueous buffer to your DMSO stock, mix gently, and then transfer this intermediate dilution to the final volume.

  • Sonication: Brief sonication can help to dissolve small aggregates that may form upon dilution.[2] Use a sonicator bath for a few minutes.

  • Vortexing: Immediately after adding the DMSO stock to the aqueous medium, vortex the solution to ensure rapid and uniform dispersion.

Q3: What is the maximum concentration of this compound I can expect to dissolve in different solvents?

A3: The solubility of this compound can vary between suppliers and batches. However, the following table summarizes generally reported solubility data.

SolventMaximum ConcentrationNotes
DMSO1 mg/mL to 100 mg/mL[1][2][3][4]Anhydrous DMSO is recommended as moisture can reduce solubility.[1]
EthanolUp to 100 mg/mL[1]Can be an alternative to DMSO for initial stock preparation.
WaterInsoluble[1]Direct dissolution in water or aqueous buffers is not recommended.
In Vivo Formulation3.3 mg/mL[2]A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Solvents should be added sequentially.[2]

Q4: How should I prepare my this compound stock solution and working solutions?

A4: Here is a general workflow for preparing this compound solutions for in vitro experiments:

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh this compound powder B Add appropriate volume of 100% anhydrous DMSO A->B C Vortex/sonicate until fully dissolved B->C D Aliquot and store at -20°C or -80°C C->D E Thaw a single aliquot of stock solution D->E For each experiment F Calculate required volume for desired final concentration E->F G Add stock solution to pre-warmed aqueous media/buffer F->G H Immediately vortex to mix G->H

Caption: Workflow for preparing this compound stock and working solutions.

Frequently Asked Questions (FAQs)

Q5: What is the mechanism of action of this compound?

A5: this compound is a specific inhibitor of inflammatory caspases, primarily caspase-1, caspase-4, and caspase-5.[3][5][6] It is derived from the cleavage site of Gasdermin D (GSDMD), the executioner protein of pyroptosis.[7][8] By binding to the active site of these caspases, this compound prevents the cleavage of GSDMD, thereby inhibiting the formation of pores in the cell membrane and subsequent pyroptotic cell death and release of pro-inflammatory cytokines like IL-1β and IL-18.[3][7]

Q6: What are the IC50 values for this compound against different caspases?

A6: The reported half-maximal inhibitory concentrations (IC50) for this compound are as follows:

CaspaseIC50 Value
Caspase-146.7 nM[3][5][6]
Caspase-41.49 µM[3][5][6]
Caspase-5329 nM[5][6]

This compound does not significantly inhibit apoptotic caspases like caspase-3.[8]

Q7: What is the recommended working concentration of this compound in cell-based assays?

A7: The optimal working concentration will depend on the cell type and experimental conditions. However, a common starting concentration used in the literature for in vitro assays is 10 µM.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q8: How should I store this compound?

A8: The lyophilized powder should be stored at -20°C.[3] Once reconstituted in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol: Inhibition of IL-1β Release from Macrophages

This protocol describes how to assess the inhibitory effect of this compound on NLRP3 inflammasome-induced IL-1β release from bone marrow-derived macrophages (BMDMs).

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound (reconstituted in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • IL-1β ELISA kit

Procedure:

  • Cell Seeding: Plate BMDMs in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

  • Priming: Prime the cells with 200 ng/mL LPS in complete medium for 4 hours to upregulate pro-IL-1β expression.

  • Inhibitor Treatment: Pre-treat the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO at the same final concentration as the highest this compound dose) for 30 minutes.

  • Inflammasome Activation: Activate the NLRP3 inflammasome by adding 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of IL-1β in the supernatants from this compound-treated wells to the vehicle-treated control wells.

Signaling Pathway Diagrams

G cluster_0 Canonical Pyroptosis Pathway cluster_1 Non-Canonical Pyroptosis Pathway PAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome Assembly PAMPs->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 GSDMD Gasdermin D (GSDMD) Casp1->GSDMD GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis & IL-1β/18 Release GSDMD_N->Pyroptosis LPS Intracellular LPS ProCasp45 Pro-Caspase-4/5 LPS->ProCasp45 Casp45 Active Caspase-4/5 ProCasp45->Casp45 Casp45->GSDMD Inhibitor This compound Inhibitor->Casp1 Inhibits Inhibitor->Casp45 Inhibits

Caption: this compound inhibits both canonical and non-canonical pyroptosis pathways.

G A Precipitation upon dilution? B Is final DMSO concentration > 0.5%? A->B Yes C Reduce final DMSO concentration B->C Yes D Was the stock added directly to the full volume? B->D No J Solution Clear C->J E Try stepwise dilution D->E Yes F Did you mix immediately and thoroughly? D->F No E->J G Vortex immediately after adding stock F->G No H Still precipitation? F->H Yes G->J I Try brief sonication H->I Yes I->J

Caption: Troubleshooting logic for this compound precipitation issues.

References

Technical Support Center: Optimizing Ac-FLTD-CMK Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Ac-FLTD-CMK, a potent and specific inhibitor of inflammatory caspases. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on optimizing incubation time for effective inhibition of pyroptosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone) is a specific, irreversible inhibitor of inflammatory caspases, including caspase-1, caspase-4, caspase-5, and murine caspase-11.[1][2][3][4][5][6] Its mechanism of action is based on its design as a peptide derived from the gasdermin D (GSDMD) cleavage site.[7][8] By binding to the active site of these caspases, this compound prevents the cleavage of GSDMD, a critical step in the execution of the pyroptotic cell death pathway.[7][8] This inhibition subsequently suppresses the release of pro-inflammatory cytokines like IL-1β.

Q2: What are the typical working concentrations for this compound?

The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, a common starting concentration used in many studies is 10 µM.[5] It is always recommended to perform a dose-response experiment to determine the minimal effective concentration for your specific model to minimize potential off-target effects.

Q3: How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6] For storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.

Q4: Is this compound specific for inflammatory caspases?

Yes, this compound is designed to be a specific inhibitor of inflammatory caspases and does not significantly inhibit apoptotic caspases like caspase-3.[7] This specificity makes it a valuable tool for distinguishing between pyroptosis and apoptosis in cell death studies.

Troubleshooting Guides

Issue 1: Incomplete or No Inhibition of Pyroptosis
Possible Cause Troubleshooting Step
Insufficient Incubation Time This compound is an irreversible inhibitor, and its binding to the target caspase is time-dependent. A short incubation period may not be sufficient for complete inhibition. Solution: Perform a time-course experiment to determine the optimal incubation time for your specific cell type and experimental setup. See the detailed protocol below.
Suboptimal Inhibitor Concentration The effective concentration of this compound can vary between cell lines and experimental conditions. Solution: Perform a dose-response experiment, titrating the concentration of this compound to find the lowest concentration that provides maximal inhibition. A starting point of 5-10 times the IC50 value of the target caspase is often recommended.
Inhibitor Degradation Improper storage or handling can lead to the degradation of this compound. Solution: Ensure the inhibitor is stored correctly in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Cell Permeability Issues While this compound is generally cell-permeable, its uptake can vary in different cell types. Solution: If you suspect poor permeability, you can try to permeabilize the cells with a mild detergent like digitonin for in vitro assays, though this is not suitable for live-cell experiments. For live cells, increasing the incubation time might help.
Issue 2: Observed Cell Toxicity or Off-Target Effects
Possible Cause Troubleshooting Step
Prolonged Incubation Time Long incubation periods with high concentrations of any inhibitor can potentially lead to off-target effects or cellular stress. Solution: Optimize the incubation time by performing a time-course experiment to find the shortest duration that achieves effective inhibition.
High Inhibitor Concentration Excessive concentrations of this compound may lead to non-specific effects. Solution: Determine the minimal effective concentration through a dose-response experiment.
DMSO Toxicity The vehicle used to dissolve this compound, DMSO, can be toxic to some cell lines at higher concentrations. Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.

Quantitative Data Summary

Target Caspase IC50 Value
Caspase-146.7 nM[1][3][4][5][6]
Caspase-41.49 µM[1][3][4][5][6]
Caspase-5329 nM[1][3][4][5][6]
Murine Caspase-11Inhibited at 10 µM

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time

This protocol outlines a method to determine the most effective incubation time for this compound in your specific experimental system.

1. Cell Seeding and Treatment:

  • Seed your cells of interest at an appropriate density in a multi-well plate.

  • Allow the cells to adhere and reach the desired confluency.

  • Prime the cells with a stimulus (e.g., LPS) if required to induce pro-caspase-1 expression.

2. Inhibitor Pre-incubation:

  • Prepare a working solution of this compound at the desired concentration (e.g., 10 µM).

  • Add the this compound solution to the cells at different time points before inducing pyroptosis (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours, and 6 hours prior to stimulation).

  • Include a "no inhibitor" control and a vehicle (DMSO) control.

3. Induction of Pyroptosis:

  • After the respective pre-incubation times, add the pyroptosis-inducing stimulus (e.g., ATP or nigericin for NLRP3 inflammasome activation).

4. Assay for Pyroptosis Readouts:

  • After a fixed period of stimulation, collect the cell culture supernatants and lyse the cells.

  • Measure pyroptosis using one or more of the following methods:

    • LDH Release Assay: Quantify lactate dehydrogenase (LDH) release into the supernatant as a measure of cell lysis.

    • IL-1β ELISA: Measure the concentration of mature IL-1β in the supernatant.

    • Western Blot for GSDMD Cleavage: Analyze cell lysates for the presence of the cleaved GSDMD-N terminal fragment.

    • Caspase-1 Activity Assay (e.g., FLICA): Measure the activity of caspase-1 in the cell lysates.

5. Data Analysis:

  • Plot the pyroptosis readout (e.g., % LDH release, IL-1β concentration) against the inhibitor incubation time.

  • The optimal incubation time is the shortest duration that results in maximal inhibition of the measured pyroptotic event.

Visualizations

GSDMD_Cleavage_Inhibition This compound Inhibition of GSDMD Cleavage cluster_caspase Inflammatory Caspase (e.g., Caspase-1) cluster_gsdmd Gasdermin D Caspase Active Caspase-1 GSDMD Full-length GSDMD Caspase->GSDMD Cleavage GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Inhibitor This compound Inhibitor->Caspase Irreversible Inhibition

Caption: this compound inhibits inflammatory caspases, preventing GSDMD cleavage.

Pyroptosis_Signaling_Pathway Canonical Pyroptosis Signaling Pathway PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 Inflammasome Assembly PAMPs_DAMPs->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Recruitment & Activation Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N Pore Pore Formation in Cell Membrane GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis Release Cytokine Release Pore->Release IL1b Mature IL-1β ProIL1b->IL1b

Caption: Overview of the canonical pyroptosis signaling pathway.

Experimental_Workflow Workflow for Optimizing this compound Incubation Time Start Start Step1 Seed and Culture Cells Start->Step1 Step2 Prime Cells (e.g., with LPS) Step1->Step2 Step3 Pre-incubate with this compound (Time-course: 15min - 6h) Step2->Step3 Step4 Induce Pyroptosis (e.g., with ATP) Step3->Step4 Step5 Collect Supernatant and Cell Lysate Step4->Step5 Step6 Measure Pyroptosis Readout (LDH, IL-1β, GSDMD cleavage) Step5->Step6 Step7 Analyze Data and Determine Optimal Time Step6->Step7 End End Step7->End

Caption: Experimental workflow for optimizing inhibitor incubation time.

References

Potential off-target effects of the CMK group in Ac-FLTD-CMK

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-FLTD-CMK. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues, with a specific focus on the off-target effects of the chloromethyl ketone (CMK) group.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and specific inhibitor of inflammatory caspases, particularly caspase-1, caspase-4, and caspase-5.[1][2] The inhibitor is designed based on the gasdermin D (GSDMD) cleavage site sequence (FLTD). The chloromethyl ketone (CMK) moiety forms an irreversible covalent bond with the cysteine residue in the active site of these caspases, thereby blocking their proteolytic activity.[3] This inhibition prevents the cleavage of GSDMD, a key event in the pyroptosis signaling pathway, and subsequently suppresses pro-inflammatory cytokine release (e.g., IL-1β) and pyroptotic cell death.[1][3][4]

Q2: What are the known on-target IC50 values for this compound?

The half-maximal inhibitory concentrations (IC50) of this compound for its primary targets have been determined in cell-free assays.

Target CaspaseIC50 Value
Caspase-146.7 nM
Caspase-41.49 µM
Caspase-5329 nM[1][2]
Caspase-11Inhibits at 10 µM

Q3: What is the potential for off-target effects with the CMK group?

The chloromethyl ketone (CMK) group is a reactive electrophile that covalently modifies the active site cysteine of target caspases.[3] However, this reactivity is not exclusively limited to inflammatory caspases. There is a potential for CMK-containing inhibitors to interact with other cysteine proteases that may be present in the experimental system. The most common off-target enzymes for CMK-based inhibitors are lysosomal cysteine proteases, such as cathepsins.[5][6] It is crucial to consider and investigate these potential off-target effects to ensure the specificity of experimental results. One study noted that while this compound is a valuable tool, the highly reactive nature of the CMK group means it could potentially target other cysteine proteases, especially at higher concentrations.[3]

Q4: How can I assess the potential off-target effects of this compound in my experiments?

Assessing off-target effects is a critical step in validating your experimental findings. A systematic approach is recommended:

  • Literature Review: Familiarize yourself with the known off-target profiles of chloromethyl ketone inhibitors.

  • Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize the risk of off-target interactions.

  • Use of Alternative Inhibitors: Compare the effects of this compound with other pyroptosis inhibitors that have different mechanisms of action (e.g., non-covalent inhibitors).

  • Direct Off-Target Activity Assays: If you suspect off-target inhibition of a specific protease family (e.g., cathepsins), perform direct enzymatic assays using purified enzymes or cell lysates.

  • Proteome-wide Profiling: For a comprehensive analysis, consider utilizing chemoproteomic approaches to identify all cellular proteins that interact with a tagged version of your inhibitor.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.

Issue 1: Incomplete or variable inhibition of pyroptosis.

  • Possible Cause 1: Inhibitor Instability or Degradation.

    • Solution: this compound should be stored as a powder at -20°C and reconstituted in fresh, anhydrous DMSO to prepare stock solutions.[1] Avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2]

  • Possible Cause 2: Suboptimal Inhibitor Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. Start with a concentration range around the known IC50 values for the target caspases.

  • Possible Cause 3: Cell Permeability Issues.

    • Solution: While the CMK moiety generally confers good membrane permeability,[3] ensure adequate incubation time for the inhibitor to reach its intracellular target. A typical pre-incubation time is 30 minutes before inducing pyroptosis.[1][3]

Issue 2: Unexpected cellular phenotypes or toxicity observed.

  • Possible Cause 1: Off-target inhibition of other essential proteases.

    • Solution: As mentioned in the FAQs, the CMK group can potentially inhibit other cysteine proteases like cathepsins.[5][6] This can lead to unintended biological consequences. To investigate this, you can:

      • Assess the activity of suspected off-target proteases (e.g., cathepsin B) in the presence of this compound using a specific activity assay.

      • Use a structurally different inhibitor for the suspected off-target protease as a control to see if it phenocopies the unexpected effects.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle-only control to account for any solvent-induced effects.

  • Possible Cause 3: Altered Lysosomal Function.

    • Solution: Inhibition of lysosomal cathepsins can disrupt lysosomal homeostasis.[7][8] You can assess lysosomal integrity and function using specific fluorescent probes (e.g., LysoTracker) or by measuring the activity of lysosomal enzymes.

Issue 3: Conflicting results between different pyroptosis assays.

  • Possible Cause 1: Assay-specific artifacts.

    • Solution: Different assays measure different aspects of pyroptosis (e.g., LDH release for membrane integrity, ELISA for IL-1β secretion). An off-target effect might influence one readout more than another. For example, if this compound has an off-target effect on a protein involved in the IL-1β processing and secretion pathway, you might see a more pronounced effect in the IL-1β ELISA than in the LDH release assay.

  • Possible Cause 2: Temporal differences in readouts.

    • Solution: The kinetics of membrane rupture and cytokine release may differ. Ensure you are measuring each endpoint at its optimal time point post-stimulation.

Data Summary

Table 1: On-Target and Potential Off-Target Inhibition Profile of this compound

ProteaseFamilyIC50 ValueNotes
On-Target
Caspase-1Cysteine Protease (Caspase)46.7 nM[1][2]Primary target in the canonical inflammasome pathway.
Caspase-4Cysteine Protease (Caspase)1.49 µM[1][2]Target in the non-canonical inflammasome pathway.
Caspase-5Cysteine Protease (Caspase)329 nM[1][2]Target in the non-canonical inflammasome pathway.
Caspase-11 (murine)Cysteine Protease (Caspase)Inhibits at 10 µMMurine homolog of human caspase-4/5.
Reported Non-Target
Caspase-3Cysteine Protease (Caspase)Not inhibited[2][3]An apoptotic caspase, indicating selectivity of this compound for inflammatory caspases.
Potential Off-Target
Cathepsin BCysteine Protease (Cathepsin)Data not available for this compoundOther CMK-containing peptide inhibitors have been shown to inhibit Cathepsin B.[5][6][9]
Other Cysteine ProteasesCysteine ProteaseData not available for this compoundThe reactive CMK group has the potential to covalently modify other accessible cysteine proteases.[3]

Experimental Protocols

Protocol 1: General Workflow for Investigating Potential Off-Target Effects

This protocol outlines a systematic approach to assess whether an observed cellular effect is due to the on-target inhibition of inflammatory caspases or a potential off-target activity of this compound.

G cluster_0 Phase 1: Initial Observation & Troubleshooting cluster_1 Phase 2: Off-Target Investigation cluster_2 Phase 3: Conclusion start Unexpected cellular phenotype observed with this compound check_conc Is the lowest effective concentration being used? start->check_conc dose_response Perform dose-response to confirm lowest effective concentration check_conc->dose_response No check_controls Are appropriate controls included (vehicle, alternative inhibitor)? check_conc->check_controls Yes dose_response->check_controls run_controls Run experiment with vehicle and a structurally different pyroptosis inhibitor check_controls->run_controls No assess_off_target Does the alternative inhibitor reproduce the phenotype? check_controls->assess_off_target Yes run_controls->assess_off_target on_target Phenotype likely due to on-target pyroptosis inhibition assess_off_target->on_target Yes off_target_suspected Off-target effect suspected assess_off_target->off_target_suspected No conclusion_on_target Conclude on-target effect on_target->conclusion_on_target protease_assay Perform in vitro activity assay for suspected off-target (e.g., Cathepsin B) off_target_suspected->protease_assay inhibition_obs Is off-target protease inhibited by this compound? protease_assay->inhibition_obs confirm_phenotype Use specific inhibitor for off-target to see if it reproduces the phenotype inhibition_obs->confirm_phenotype Yes inhibition_obs->conclusion_on_target No conclusion_off_target Conclude off-target effect contributes to phenotype confirm_phenotype->conclusion_off_target

Caption: Workflow for troubleshooting unexpected results and investigating potential off-target effects of this compound.

Protocol 2: In Vitro Cathepsin B Activity Assay

This protocol can be adapted to assess the inhibitory effect of this compound on cathepsin B activity.

Materials:

  • Purified human Cathepsin B

  • Cathepsin B substrate (e.g., Z-Arg-Arg-7-amido-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)

  • DTT (to a final concentration of 2 mM for enzyme activation)

  • This compound

  • Positive control inhibitor (e.g., CA-074)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare a working solution of purified Cathepsin B in assay buffer.

  • Pre-activate the enzyme by adding DTT to the working solution and incubating for 10-15 minutes at 37°C.

  • Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer.

  • In the microplate, add the assay buffer, the inhibitor solutions (or vehicle control), and the pre-activated enzyme solution.

  • Pre-incubate the enzyme with the inhibitors for 15-30 minutes at 37°C.

  • Initiate the reaction by adding the Cathepsin B substrate to all wells.

  • Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes.

  • Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence curve).

  • Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Visualizations

Signaling Pathway: Caspase-1-Mediated Pyroptosis

This diagram illustrates the canonical inflammasome pathway leading to pyroptosis, which is inhibited by this compound.

G cluster_0 Stimulus cluster_1 Inflammasome Assembly cluster_2 Caspase-1 Activation & Activity cluster_3 Cellular Response: Pyroptosis PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 Sensor PAMPs_DAMPs->NLRP3 ASC ASC Adaptor NLRP3->ASC Inflammasome NLRP3 Inflammasome Complex NLRP3->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b ProGSDMD Pro-Gasdermin D (GSDMD) Casp1->ProGSDMD IL1b Mature IL-1β (Pro-inflammatory Cytokine) ProIL1b->IL1b GSDMD_N GSDMD N-terminal Fragment ProGSDMD->GSDMD_N Pyroptosis Cell Lysis & Inflammation IL1b->Pyroptosis Pore Membrane Pore Formation GSDMD_N->Pore Pore->Pyroptosis inhibitor This compound inhibitor->Casp1

Caption: Canonical inflammasome pathway leading to pyroptosis and its inhibition by this compound.

References

Best practices for storing and handling Ac-FLTD-CMK

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the pyroptosis inhibitor, Ac-FLTD-CMK. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Storage

  • Q: How should I store the lyophilized this compound powder?

    • A: Upon receipt, the lyophilized powder should be stored at -20°C. Under these conditions, it is stable for up to three years.[1][2] For shorter-term storage, some suppliers suggest it can be kept at 4°C for up to six months.[3]

  • Q: What is the best way to store this compound after reconstitution?

    • A: Reconstituted stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1][2][4] At -80°C, the solution is stable for at least one year.[1][2] For storage up to one month, -20°C is also acceptable.[1][4]

Handling and Reconstitution

  • Q: What is the recommended solvent for reconstituting this compound?

    • A: The recommended solvent is dimethyl sulfoxide (DMSO).[1][3] It is soluble in DMSO up to 100 mg/mL.[1]

  • Q: Are there any special precautions I should take when using DMSO for reconstitution?

    • A: Yes, it is crucial to use fresh, high-quality DMSO. Moisture-absorbing DMSO can reduce the solubility of this compound.[1]

  • Q: My compound is not dissolving properly. What should I do?

    • A: If you encounter solubility issues, gentle warming and/or sonication can be used to aid dissolution.[2][4][5] Ensure you are using fresh, anhydrous DMSO.

  • Q: How should I prepare working solutions for my experiments?

    • A: It is recommended to prepare working solutions freshly on the day of use.[4][5] For in vivo experiments, a common formulation involves a stock solution in DMSO further diluted in a vehicle such as a mix of PEG300, Tween 80, and saline.[2]

Experimental Use

  • Q: At what concentration should I use this compound in my cell-based assays?

    • A: A common working concentration for cell-based assays is 10 µM.[1] However, the optimal concentration may vary depending on the cell type and experimental conditions, so it is advisable to perform a dose-response experiment.

  • Q: Can I use this compound to inhibit apoptosis?

    • A: No, this compound is a specific inhibitor of inflammatory caspases (caspase-1, -4, -5, and -11) and does not target apoptotic caspases like caspase-3.[3][4][5]

Quantitative Data Summary

ParameterLyophilized PowderReconstituted Solution
Storage Temperature -20°C (long-term)[1][2][3]-80°C (long-term)[1][2][4]
4°C (short-term)[3]-20°C (short-term)[1][4]
Stability Up to 3 years at -20°C[1][2]Up to 1 year at -80°C[1][2]
12 months at -20°C[3]6 months at -80°C[3][4]
6 months at 4°C[3]1 month at -20°C[1][4]
Recommended Solvent N/ADMSO[1][3]
Solubility N/AUp to 100 mg/mL in DMSO[1]

Experimental Protocols

Reconstitution of this compound

  • Allow the vial of lyophilized this compound to warm to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).

  • Vortex the vial to ensure the compound is fully dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[2][4][5]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.[1][2][4]

Visualizations

experimental_workflow cluster_storage Storage of Lyophilized Powder cluster_reconstitution Reconstitution cluster_aliquoting Aliquoting and Storage of Stock cluster_use Preparation of Working Solution storage Store at -20°C warm Warm vial to room temp storage->warm add_dmso Add fresh DMSO warm->add_dmso dissolve Vortex/Sonicate to dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store_stock Store at -80°C aliquot->store_stock prepare_working Prepare fresh working solution store_stock->prepare_working

Caption: Experimental workflow for the reconstitution and storage of this compound.

signaling_pathway cluster_pathway Pyroptosis Signaling Pathway cluster_inhibition Inhibition by this compound inflammasome Inflammasome Activation caspases Inflammatory Caspases (Caspase-1, -4, -5, -11) inflammasome->caspases gsdmd Gasdermin D (GSDMD) caspases->gsdmd Cleavage gsdmd_n GSDMD N-terminal fragment gsdmd->gsdmd_n pyroptosis Pyroptosis gsdmd_n->pyroptosis ac_fltd_cmk This compound ac_fltd_cmk->caspases Inhibits

Caption: this compound inhibits inflammatory caspases, blocking Gasdermin D cleavage and subsequent pyroptosis.

References

Addressing inconsistent results with Ac-FLTD-CMK in pyroptosis assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the pyroptosis inhibitor Ac-FLTD-CMK.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit pyroptosis?

This compound (N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone) is a specific and irreversible inhibitor of inflammatory caspases.[1][2][3][4] It is a peptide designed to mimic the cleavage site of Gasdermin D (GSDMD), the executioner protein of pyroptosis.[5][6] By binding to the active site of inflammatory caspases, this compound prevents the cleavage of GSDMD, thereby inhibiting the formation of pores in the cell membrane and subsequent pyroptotic cell death and release of pro-inflammatory cytokines like IL-1β and IL-18.[2][3][4]

Q2: Which caspases are inhibited by this compound?

This compound is a potent inhibitor of caspase-1 and also shows inhibitory activity against caspase-4, caspase-5, and murine caspase-11.[1][2][4][7][8] Importantly, it does not significantly inhibit apoptotic caspases such as caspase-3, making it a specific tool to study inflammatory caspase-mediated pyroptosis.[2][3][4]

Q3: What is the recommended working concentration and incubation time for this compound?

The optimal concentration and incubation time can vary depending on the cell type and experimental conditions. However, a common starting point is a concentration of 10 µM with a pre-incubation time of 30 minutes before inducing pyroptosis.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Q4: How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1][9] For storage, it is recommended to keep the DMSO stock solution at -20°C.[9] When preparing working solutions, it is advisable to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1] The mixed working solution should ideally be used immediately for optimal results.[1]

Troubleshooting Guide

Inconsistent or No Inhibition of Pyroptosis
Potential Cause Recommended Action
Suboptimal Inhibitor Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and stimulus. Concentrations typically range from 1 µM to 50 µM.
Insufficient Pre-incubation Time Ensure that cells are pre-incubated with this compound for a sufficient duration (e.g., 30-60 minutes) before adding the pyroptosis-inducing stimulus to allow for cellular uptake and target engagement.
Inhibitor Instability or Degradation Prepare fresh working solutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution. The CMK group can be reactive, so long-term stability in culture media may be limited.
Caspase-1 Independent Pyroptosis Your experimental system might be activating alternative pyroptosis pathways that are not dependent on caspase-1. Consider the involvement of caspase-4/5/11 (non-canonical pathway) or caspase-8, which can also cleave GSDMD.[10][11][12] Investigate these alternative pathways using specific inhibitors or genetic knockouts if necessary. In the absence of GSDMD, caspase-1 can still induce a form of apoptosis-like cell death.[10][13][14]
Cell Type Variability The expression levels of inflammasome components and caspases can vary between different cell types, leading to differential sensitivity to this compound. Confirm the expression of the target caspases in your cell line.
High Stimulus Strength An overly strong pyroptotic stimulus may overwhelm the inhibitory capacity of this compound. Try reducing the concentration or duration of the stimulus.
High Background Cell Death or Cytotoxicity
Potential Cause Recommended Action
Off-target Effects at High Concentrations The chloromethylketone (CMK) moiety of this compound can be reactive and may cause off-target effects and cytotoxicity at high concentrations.[3] Use the lowest effective concentration determined from your dose-response experiments. Include a vehicle-only (DMSO) control to assess the baseline cytotoxicity of the solvent and the inhibitor.
Poor Inhibitor Solubility Ensure that this compound is fully dissolved in the culture medium. Precipitation of the inhibitor can lead to inconsistent results and potential cytotoxicity. Sonication may be recommended for dissolving the compound.[7]
Contamination Ensure that cell cultures and reagents are free from microbial contamination, which can induce non-specific cell death and inflammation.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound against various inflammatory caspases.

CaspaseIC50
Human Caspase-146.7 nM[1][2][7][8]
Human Caspase-41.49 µM[1][2][7][8]
Human Caspase-5329 nM[1][2][7][8]
Murine Caspase-11Inhibited at 10 µM

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

LDH Release Assay for Pyroptosis Assessment

This protocol quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the cell culture supernatant as a measure of plasma membrane rupture during pyroptosis.

Materials:

  • Cells of interest (e.g., macrophages)

  • 96-well culture plates

  • This compound

  • Pyroptosis-inducing stimulus (e.g., LPS and Nigericin)

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes.

  • Induce pyroptosis by adding the appropriate stimulus (e.g., LPS for priming, followed by nigericin).

  • Include control wells for:

    • Untreated cells (spontaneous LDH release)

    • Cells treated with lysis buffer (maximum LDH release)

  • Incubate the plate for the desired period.

  • Centrifuge the plate to pellet any detached cells.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Perform the LDH assay according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of LDH release for each sample relative to the maximum LDH release control.

IL-1β ELISA for Cytokine Release

This protocol measures the concentration of secreted IL-1β in the cell culture supernatant, a key inflammatory cytokine released during pyroptosis.

Materials:

  • Cell culture supernatants from the pyroptosis experiment

  • Human or mouse IL-1β ELISA kit

  • Microplate reader

Procedure:

  • Collect cell culture supernatants as described in the LDH release assay protocol.

  • Perform the IL-1β ELISA according to the manufacturer's instructions.[15][16][17][18] This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Generate a standard curve using the provided IL-1β standards.

  • Calculate the concentration of IL-1β in your samples based on the standard curve.

ASC Speck Visualization by Immunofluorescence

This protocol allows for the visualization of apoptosis-associated speck-like protein containing a CARD (ASC) specks, which are a hallmark of inflammasome activation, an upstream event of pyroptosis.[19][20][21][22][23]

Materials:

  • Cells cultured on coverslips or in imaging-compatible plates

  • This compound

  • Pyroptosis-inducing stimulus

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against ASC

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips or in an appropriate imaging plate.

  • Treat the cells with this compound and the pyroptotic stimulus as in your main experiment.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking solution.

  • Incubate with the primary anti-ASC antibody.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips or image the plate using a fluorescence microscope.

  • Quantify the percentage of cells containing ASC specks.

Signaling Pathways and Experimental Workflow Diagrams

Canonical_Pyroptosis_Pathway PAMPs_DAMPs PAMPs/DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Activates ASC ASC Adaptor PRR->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocleavage Pro_GSDMD Pro-Gasdermin D (GSDMD) Casp1->Pro_GSDMD Cleaves Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Ac_FLTD_CMK This compound Ac_FLTD_CMK->Casp1 Inhibits GSDMD_N GSDMD-N Pore Formation Pro_GSDMD->GSDMD_N IL1b Mature IL-1β Release GSDMD_N->IL1b Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pro_IL1b->IL1b

Caption: Canonical Pyroptosis Pathway and this compound Inhibition.

NonCanonical_Pyroptosis_Pathway LPS Intracellular LPS Pro_Casp4511 Pro-Caspase-4/5/11 LPS->Pro_Casp4511 Activates Casp4511 Active Caspase-4/5/11 Pro_Casp4511->Casp4511 Autocleavage Pro_GSDMD Pro-Gasdermin D (GSDMD) Casp4511->Pro_GSDMD Cleaves Ac_FLTD_CMK This compound Ac_FLTD_CMK->Casp4511 Inhibits GSDMD_N GSDMD-N Pore Formation Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis NLRP3 NLRP3 Inflammasome Activation GSDMD_N->NLRP3 Activates Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Maturation Casp1->IL1b

Caption: Non-Canonical Pyroptosis Pathway and this compound Inhibition.

Troubleshooting_Workflow Start Inconsistent Results with This compound Check_Conc Optimize Inhibitor Concentration? Start->Check_Conc Check_Time Optimize Incubation Time? Check_Conc->Check_Time No Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response Yes Check_Stability Check Inhibitor Stability? Check_Time->Check_Stability No Time_Course Perform Time-Course Experiment Check_Time->Time_Course Yes Check_Pathway Investigate Alternative Pathways? Check_Stability->Check_Pathway No Fresh_Prep Prepare Fresh Inhibitor and Check Storage Check_Stability->Fresh_Prep Yes Alt_Inhibitors Use Alternative Pathway Inhibitors (e.g., for Casp-8) Check_Pathway->Alt_Inhibitors Yes Further_Investigation Further Investigation Needed Check_Pathway->Further_Investigation No Success Problem Resolved Dose_Response->Success Time_Course->Success Fresh_Prep->Success Alt_Inhibitors->Further_Investigation

Caption: Troubleshooting Workflow for this compound Experiments.

References

How to select the appropriate vehicle control for Ac-FLTD-CMK in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the appropriate in vivo administration of Ac-FLTD-CMK, a specific inhibitor of inflammatory caspases. This guide addresses common challenges and questions regarding vehicle selection and preparation to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of inflammatory caspases, specifically caspase-1, caspase-4, and caspase-5, with IC50 values of 46.7 nM, 1.49 μM, and 329 nM, respectively.[1][2] It functions by inhibiting the cleavage of gasdermin D (GSDMD), a key step in the pyroptosis signaling pathway, thereby suppressing this form of inflammatory cell death.[1]

Q2: I am having trouble dissolving this compound. What are its solubility properties?

A2: this compound is a peptide-based inhibitor and, like many peptides, can have limited aqueous solubility. It is readily soluble in dimethyl sulfoxide (DMSO), with a reported solubility of up to 100 mg/mL.[1][3] For in vivo applications, it is crucial to first dissolve the compound in a suitable organic solvent like DMSO before further dilution into an aqueous or oil-based vehicle.

Q3: What are the recommended vehicle controls for in vivo studies with this compound?

A3: Two primary vehicle formulations are recommended for in vivo administration of this compound, depending on the desired route of administration and experimental design.

  • A multi-component aqueous formulation: A commonly used vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline . This formulation is suitable for various injection routes and helps maintain the solubility of the compound in an aqueous environment.

  • An oil-based formulation: A simpler alternative is a mixture of 5% DMSO in corn oil .[3] This is often used for intraperitoneal or subcutaneous injections.

The choice of vehicle should always be validated in your specific experimental model, and a vehicle-only control group is essential to account for any effects of the vehicle itself.

Q4: Are there any potential toxicities associated with the vehicle components?

A4: Yes, the components of the vehicle can have their own biological effects, especially at higher concentrations. DMSO can have anti-inflammatory and analgesic properties and may cause behavioral changes in rodents at high doses.[4][5] Polyethylene glycol (PEG) and Tween 80 are generally considered to have low toxicity, but high concentrations of Tween 80 have been reported to cause pseudoanaphylactoid reactions in some cases.[6] Corn oil is a widely used vehicle, but repeated intraperitoneal injections can cause inflammation.[7] It is crucial to use the lowest effective concentration of each component and to include a vehicle control group in your study.

Quantitative Data on Vehicle Components

The following table summarizes the solubility of this compound and the acute toxicity (LD50) of common vehicle components in mice. This data is intended as a guideline; researchers should consult specific safety data sheets and literature for the most up-to-date information.

Compound/Vehicle ComponentSolubility/Toxicity ParameterValueSpeciesRoute of AdministrationReference(s)
This compound Solubility in DMSO100 mg/mL--[1][3]
Dimethyl Sulfoxide (DMSO) LD506.2 mL/kgMouseIntraperitoneal[4]
LD503.7 mL/kgMouseIntravenous[4]
LD50>7,920 mg/kgMouseOral[8]
Polyethylene Glycol 300 (PEG300) LD50>5 g/kgMouseIntraperitoneal[9]
LD50>5 g/kgMouseIntravenous[9]
LD5014 - 50 g/kgMouseOral[9]
Polysorbate 80 (Tween 80) Acute ToxicityLowMouse, RatIntraperitoneal, Oral[10]
Corn Oil Acute ToxicityGenerally considered safeMouseIntraperitoneal[7]

Experimental Protocols

Protocol 1: Preparation of 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline Vehicle

This protocol outlines the preparation of a 1 mL working solution. The volumes can be scaled as needed.

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 1 mg/mL in the vehicle, prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • In a sterile microcentrifuge tube, add 100 µL of the this compound stock solution (10% of the final volume).

  • Add 400 µL of PEG300 (40% of the final volume). Vortex thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 (5% of the final volume). Vortex again to ensure complete mixing.

  • Add 450 µL of sterile saline (45% of the final volume). Vortex one final time to create a homogenous solution.

  • Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution. The final solution should be clear.

  • It is recommended to prepare this formulation fresh before each use.

Protocol 2: Preparation of 5% DMSO in Corn Oil Vehicle

This protocol describes the preparation of a 1 mL working solution.

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 1 mg/mL in the vehicle, prepare a 20 mg/mL stock solution of this compound in 100% DMSO.

  • In a sterile microcentrifuge tube, add 50 µL of the this compound stock solution (5% of the final volume).

  • Add 950 µL of sterile corn oil (95% of the final volume).

  • Vortex the mixture vigorously until a uniform suspension is formed. As DMSO and corn oil can be immiscible, thorough mixing is critical. The use of a small amount of an emulsifier like Tween 80 can help stabilize the mixture if phase separation is observed.[11]

  • This formulation should be used immediately after preparation.

Vehicle Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate vehicle for your in vivo study with this compound.

VehicleSelection start Start: Select Vehicle for This compound in vivo solubility Is this compound soluble in the intended final vehicle? start->solubility route What is the intended route of administration? solubility->route Yes (if already in a suitable vehicle) prepare_stock Prepare concentrated stock solution in 100% DMSO solubility->prepare_stock No aqueous_vehicle Option 1: Aqueous Formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) route->aqueous_vehicle Systemic (IV, IP, SC) oil_vehicle Option 2: Oil-Based Formulation (e.g., 5% DMSO in Corn Oil) route->oil_vehicle Local/Sustained Release (IP, SC) dilute Dilute stock into final vehicle aqueous_vehicle->dilute oil_vehicle->dilute prepare_stock->route check_precipitate Check for precipitation dilute->check_precipitate optimize Optimize vehicle composition (e.g., adjust co-solvent ratios, add emulsifier) check_precipitate->optimize Precipitation occurs validate Validate vehicle in a pilot study (include vehicle-only control) check_precipitate->validate No precipitation optimize->dilute proceed Proceed with main experiment validate->proceed

Caption: Decision workflow for selecting and preparing an in vivo vehicle for this compound.

References

Minimizing toxicity of Ac-FLTD-CMK in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ac-FLTD-CMK, a potent inhibitor of inflammatory caspases, with a focus on minimizing toxicity in long-term cell culture experiments.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the long-term application of this compound.

Issue 1: Increased Cell Death or Reduced Viability Over Time

Possible Causes:

  • High Inhibitor Concentration: The optimal concentration for short-term experiments may be toxic in long-term cultures.

  • Inhibitor Degradation and Byproduct Toxicity: this compound, a chloromethyl ketone, may degrade in culture media over time, potentially leading to the accumulation of toxic byproducts.

  • Off-Target Effects: Prolonged exposure to any inhibitor can lead to unintended effects on cellular pathways. For instance, long-term caspase inhibition has been reported to sometimes shift the cell death mechanism from apoptosis to necrosis.[1]

  • Solvent Toxicity: The vehicle for this compound, typically DMSO, can be toxic to cells at higher concentrations or with prolonged exposure.

Troubleshooting Steps:

  • Optimize this compound Concentration:

    • Perform a dose-response curve to determine the minimal effective concentration that inhibits pyroptosis without significantly affecting cell viability over your desired experimental duration.

    • Start with a concentration range below the typically reported short-term concentrations (e.g., 1-10 µM) and assess viability at multiple time points.

  • Establish a Media and Inhibitor Replenishment Schedule:

    • Due to the potential for degradation, regular media changes with freshly prepared this compound are crucial. The optimal frequency will depend on the cell type and metabolic rate. A good starting point is to replenish the inhibitor with every media change (e.g., every 2-3 days).

  • Monitor Cell Health and Morphology:

    • Regularly inspect your cells under a microscope for signs of stress, such as changes in morphology, detachment (for adherent cells), increased floating cells, or the presence of cellular debris.

    • Perform routine cell viability assays (e.g., Trypan Blue exclusion, MTS, or Real-Time Glo) at regular intervals throughout the experiment.

  • Control for Solvent Effects:

    • Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including vehicle controls, and is at a level known to be non-toxic to your specific cell line.

Issue 2: Loss of Inhibitor Efficacy Over Time

Possible Causes:

  • Inhibitor Instability: this compound may lose its activity in culture media at 37°C over extended periods.

  • Cellular Adaptation: Cells may adapt to the presence of the inhibitor, potentially upregulating compensatory pathways.

  • Insufficient Inhibitor Concentration: The initial concentration may not be sufficient to maintain inhibition as cell density increases.

Troubleshooting Steps:

  • Frequent Replenishment: As with toxicity, frequent media changes with fresh inhibitor are key to maintaining a consistent effective concentration.

  • Verify Target Inhibition: At various time points during your long-term experiment, lyse a subset of cells and perform a Western blot to assess the cleavage of Gasdermin D (GSDMD), the downstream target of inflammatory caspases. This will confirm that the inhibitor remains effective.

  • Adjust Concentration with Cell Growth: Consider if the inhibitor concentration needs to be adjusted as the cell culture becomes more confluent.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a specific and potent inhibitor of inflammatory caspases, including caspase-1, caspase-4, caspase-5, and murine caspase-11.[2][3] It is derived from the cleavage site of Gasdermin D (GSDMD) and works by covalently binding to the catalytic cysteine residue in the active site of these caspases.[4] This prevents the cleavage of GSDMD, a key step in the execution of pyroptosis, a pro-inflammatory form of programmed cell death.[2][3][5]

Q2: Is this compound specific? What about off-target effects?

A2: this compound is reported to be highly specific for inflammatory caspases and does not significantly inhibit apoptotic caspases like caspase-3 at effective concentrations.[3][5] However, like any small molecule inhibitor, the potential for off-target effects, especially in long-term culture, should be considered. Prolonged inhibition of caspases can sometimes lead to unintended consequences, such as a shift towards necrotic cell death.[1] It is recommended to perform control experiments to rule out significant off-target effects in your specific model system.

Q3: What is a good starting concentration for a long-term experiment?

A3: For short-term experiments (e.g., up to a few hours), concentrations around 10 µM are often used.[2] For long-term studies, it is crucial to perform a dose-response experiment to determine the lowest effective concentration that maintains inhibition of pyroptosis without inducing cytotoxicity. A starting range of 1-5 µM is advisable for such optimization studies.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in DMSO to create a concentrated stock solution.[6] This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[3] When preparing your working concentration in cell culture media, ensure the final DMSO concentration is minimal and non-toxic to your cells.

Q5: How often should I add fresh this compound to my long-term culture?

A5: The stability of this compound in culture media at 37°C is not extensively documented. To ensure a consistent effective concentration, it is recommended to replenish the inhibitor with every media change. The frequency of media changes will depend on the metabolic rate and density of your specific cell culture, but a typical schedule is every 2 to 3 days.

Q6: What are the visual signs of toxicity I should look for?

A6: Signs of cytotoxicity can vary between cell types but generally include:

  • Changes in morphology: Cells may appear rounded, shrunken, or irregular.

  • Increased number of floating cells: For adherent cultures, a noticeable increase in detached, floating cells can indicate cell death.

  • Presence of cellular debris: An accumulation of small particles in the culture medium can be a sign of cell lysis.

  • Reduced cell proliferation: A slower-than-expected increase in cell number compared to vehicle-treated controls.

III. Data Presentation

Table 1: Inhibitory Potency of this compound against Inflammatory Caspases

Caspase TargetIC50 Value
Caspase-146.7 nM[2][3]
Caspase-41.49 µM[2][3]
Caspase-5329 nM[2][3]
Caspase-11 (murine)Inhibits at 10 µM[7]
Caspase-3Not inhibited[3][5]

Table 2: Recommended Starting Points for Long-Term Culture Optimization

ParameterRecommendationRationale
Concentration Range 1 - 10 µM (empirically determine the lowest effective, non-toxic dose)To minimize off-target effects and cytotoxicity over time.
Vehicle Control DMSO at the same final concentration as the highest this compound doseTo control for any effects of the solvent on cell viability.
Replenishment Schedule Add fresh inhibitor with every media change (typically every 2-3 days)To counteract potential degradation of the inhibitor in culture conditions.
Viability Monitoring Daily morphological assessment; quantitative viability assay every 2-4 daysTo detect early signs of toxicity and gather quantitative data on cell health.
Target Engagement Western blot for cleaved GSDMD at key time pointsTo confirm the inhibitor remains effective throughout the experiment.

IV. Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound for Long-Term Culture

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the desired experimental duration (e.g., 7 days).

  • Preparation of this compound Dilutions: Prepare a 2x concentrated serial dilution of this compound in your complete cell culture medium. A suggested range is 0 µM (vehicle control) to 20 µM.

  • Treatment: Remove the seeding medium from your cells and add an equal volume of the 2x this compound dilutions to the corresponding wells.

  • Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).

  • Monitoring and Replenishment:

    • Every 2-3 days, perform a full media change with freshly prepared this compound at the respective concentrations.

    • At each media change, visually inspect the cells for any morphological signs of toxicity.

  • Viability Assessment: At various time points (e.g., Day 1, 3, 5, and 7), perform a cell viability assay (e.g., MTS, PrestoBlue, or CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the concentration of this compound for each time point. The optimal concentration for your long-term experiments will be the highest concentration that effectively inhibits pyroptosis (determined in a separate functional assay) while having a minimal impact on cell viability over the entire time course.

Protocol 2: Long-Term Inhibition of Pyroptosis and Monitoring of Cell Health

  • Experimental Setup: Plate your cells in the desired culture vessel format (e.g., 6-well plates, T-25 flasks).

  • Treatment Initiation: Begin treatment with the pre-determined optimal, non-toxic concentration of this compound and a corresponding vehicle control.

  • Culture Maintenance:

    • Maintain the cultures for the desired duration (e.g., 1-4 weeks).

    • Perform regular media changes with fresh inhibitor every 2-3 days.

    • Passage the cells as needed, re-plating them in media containing the fresh inhibitor.

  • Monitoring Cell Viability and Proliferation:

    • At each passage, perform a cell count and viability assessment using a hemocytometer and Trypan Blue staining.

    • Periodically (e.g., weekly), perform a more sensitive viability assay (e.g., MTS or Annexin V/PI staining followed by flow cytometry) to assess for subtle signs of cytotoxicity or apoptosis.

  • Confirming Target Inhibition:

    • At the beginning, middle, and end of the experiment, collect cell lysates from both treated and control groups.

    • Induce pyroptosis in a subset of these cells (if your model allows) to serve as a positive control for GSDMD cleavage.

    • Perform a Western blot to detect cleaved GSDMD, confirming that this compound is effectively inhibiting its target.

V. Mandatory Visualizations

GSDMD_Activation_Pathway cluster_0 Canonical Inflammasome cluster_1 Non-Canonical Inflammasome PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome Assembly PAMPs_DAMPs->NLRP3 Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Activation Pro_GSDMD Pro-Gasdermin D (GSDMD) Casp1->Pro_GSDMD Cleavage LPS Cytosolic LPS Pro_Casp4_5_11 Pro-Caspase-4/5/11 LPS->Pro_Casp4_5_11 Casp4_5_11 Active Caspase-4/5/11 Pro_Casp4_5_11->Casp4_5_11 Activation Casp4_5_11->Pro_GSDMD Cleavage GSDMD_N GSDMD N-Terminal Domain Pro_GSDMD->GSDMD_N Pore Pore Formation in Plasma Membrane GSDMD_N->Pore Pyroptosis Pyroptosis & IL-1β Release Pore->Pyroptosis AcFLTDCMK This compound AcFLTDCMK->Casp1 AcFLTDCMK->Casp4_5_11

Caption: Inflammasome signaling pathways leading to pyroptosis and the inhibitory action of this compound.

experimental_workflow cluster_0 Phase 1: Optimization cluster_1 Phase 2: Long-Term Experiment start Seed Cells in 96-well Plate dose_response Treat with this compound Dose Range (e.g., 0-20 µM) start->dose_response time_points Incubate and Monitor (e.g., Day 1, 3, 5, 7) dose_response->time_points viability_assay Perform Viability Assay (e.g., MTS) time_points->viability_assay determine_conc Determine Optimal Non-Toxic Concentration viability_assay->determine_conc start_long Seed Cells for Long-Term Culture determine_conc->start_long Use Optimal Concentration treat_optimal Treat with Optimal this compound and Vehicle Control start_long->treat_optimal maintain Culture with Regular Media/Inhibitor Changes treat_optimal->maintain monitor Monitor Morphology, Viability, and Target Inhibition maintain->monitor endpoint Endpoint Analysis monitor->endpoint

Caption: Experimental workflow for optimizing and conducting long-term studies with this compound.

References

Titrating Ac-FLTD-CMK concentration for different cell types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ac-FLTD-CMK, a potent and selective inhibitor of inflammatory caspases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a specific inhibitor of inflammatory caspases, derived from the cleavage site of gasdermin D (GSDMD).[1][2] Its primary function is to block the proteolytic activity of these caspases, thereby inhibiting the cleavage of GSDMD and subsequent pyroptotic cell death.[2][3] The inhibitor forms a stable complex with the target caspases.[2]

Q2: Which caspases are inhibited by this compound?

This compound is a potent inhibitor of caspase-1 and also shows inhibitory activity against caspase-4, caspase-5, and murine caspase-11.[4][5] Importantly, it does not significantly inhibit apoptotic caspases such as caspase-3.[1][5]

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO.[3][4] For long-term storage, the solid powder should be stored at -20°C for up to 3 years.[6] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[3][7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7]

Q4: What is a general starting concentration for this compound in cell culture experiments?

A concentration of 10 µM has been effectively used in several cell types, including bone marrow-derived macrophages (BMDMs), THP-1 cells, RAW 264.7 cells, and Human Umbilical Vein Endothelial Cells (HUVECs).[3][8][9] However, the optimal concentration can vary depending on the cell type and experimental conditions, so a titration is recommended.

Q5: What are the key readouts to assess the efficacy of this compound?

The efficacy of this compound can be assessed by measuring the inhibition of pyroptosis and inflammation. Key readouts include:

  • Reduced release of lactate dehydrogenase (LDH) as an indicator of pyroptotic cell death.[3][8][10]

  • Decreased secretion of pro-inflammatory cytokines such as IL-1β and IL-18, which can be measured by ELISA.[3][8][10]

  • Inhibition of GSDMD cleavage, which can be analyzed by Western blot.[8]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or low inhibition of pyroptosis Inhibitor concentration is too low. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
Inhibitor was not pre-incubated for a sufficient time. Pre-incubate the cells with this compound for at least 30 minutes before adding the pyroptosis-inducing stimulus.[3]
The targeted caspase is not the primary driver of cell death in your model. Confirm the involvement of caspase-1, -4, -5, or -11 in your experimental system. Consider using a pan-caspase inhibitor as a positive control.
Inhibitor has degraded. Ensure proper storage of the this compound powder and stock solutions. Prepare fresh working solutions for each experiment.[6][7]
High cell toxicity or off-target effects Inhibitor concentration is too high. Titrate down the concentration of this compound. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the maximum non-toxic concentration for your cells.
The chloromethylketone (CMK) group is reacting with other cysteine proteases. While this compound is selective, at high concentrations, the reactive CMK group could potentially interact with other proteins.[8] Use the lowest effective concentration.
Vehicle (DMSO) toxicity. Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments.
Inconsistent results between experiments Variability in cell density or health. Maintain consistent cell seeding densities and ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Inconsistent incubation times. Adhere to a strict timeline for inhibitor pre-incubation and stimulus treatment.
Reagent variability. Use the same batch of this compound and other reagents whenever possible to minimize variability.

Data Summary

Table 1: In Vitro Efficacy of this compound against Inflammatory Caspases

Target CaspaseIC50Reference(s)
Caspase-146.7 nM[3][4][6]
Caspase-5329 nM (0.33 µM)[3][4]
Caspase-41.49 µM[3][4]
Murine Caspase-11Inhibited at 10 µM[4]

Table 2: Recommended Starting Concentrations of this compound for Different Cell Types

Cell TypeRecommended Starting ConcentrationPre-incubation TimeReference(s)
Bone Marrow-Derived Macrophages (BMDMs)10 µM30 minutes[3]
THP-1 (human monocytic cell line)10 µMNot specified[8]
RAW 264.7 (murine macrophage cell line)10 µMCo-administered with stimulus[8]
Human Umbilical Vein Endothelial Cells (HUVECs)10 µM2 hours[9]
Jurkat (human T-cell line)10 µMNot specified[8]
Neurons (in vivo mouse model)0.5 µg per mouse (intracerebroventricular injection)30 minutes post-injury[10]

Experimental Protocols

Protocol 1: Titration of this compound Concentration

  • Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • Preparation of this compound: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). From this stock, prepare a series of working concentrations in your cell culture medium. A suggested range to test is 1 µM, 5 µM, 10 µM, and 20 µM. Also, prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration.

  • Inhibitor Pre-incubation: Remove the old medium from your cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for 30 minutes to 2 hours at 37°C and 5% CO2. The optimal pre-incubation time may need to be determined empirically.

  • Induction of Pyroptosis: Add your chosen stimulus (e.g., LPS and nigericin for NLRP3 inflammasome activation) to the wells.

  • Incubation: Incubate for the desired period to induce pyroptosis (this will depend on your specific model and can range from a few hours to 24 hours).

  • Assessment of Efficacy:

    • LDH Assay: Collect the cell culture supernatant and measure LDH release according to the manufacturer's instructions.

    • Cytokine Measurement: Collect the supernatant and measure the concentration of IL-1β or IL-18 using an ELISA kit.

    • Western Blot: Lyse the cells and perform a Western blot to analyze the cleavage of GSDMD.

  • Assessment of Cytotoxicity: In parallel, treat a set of cells with the same concentrations of this compound without the pyroptotic stimulus to assess any inherent cytotoxicity of the inhibitor. An MTT assay or trypan blue exclusion can be used.

  • Data Analysis: Plot the dose-response curve for the inhibition of your chosen readout (e.g., LDH release) to determine the optimal concentration of this compound for your experiments.

Visualizations

Signaling_Pathway cluster_inflammasome Inflammasome Activation PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Signal 1 ASC ASC NLRP3->ASC Signal 2 Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Autocatalysis Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage Pro_GSDMD Pro-Gasdermin D Caspase1->Pro_GSDMD Cleavage Ac_FLTD_CMK This compound Ac_FLTD_CMK->Caspase1 Inhibition IL1b Mature IL-1β Pro_IL1b->IL1b Pyroptosis Pyroptosis (Cell Lysis) IL1b->Pyroptosis Secretion GSDMD_N GSDMD N-terminal Pro_GSDMD->GSDMD_N GSDMD_N->Pyroptosis Pore Formation Experimental_Workflow start Start seed_cells Seed cells in appropriate culture vessel start->seed_cells prepare_inhibitor Prepare serial dilutions of this compound and vehicle control seed_cells->prepare_inhibitor pre_incubate Pre-incubate cells with inhibitor or vehicle prepare_inhibitor->pre_incubate add_stimulus Add pyroptosis-inducing stimulus pre_incubate->add_stimulus incubate Incubate for desired time period add_stimulus->incubate collect_samples Collect supernatant and cell lysate incubate->collect_samples analyze Analyze readouts (LDH, ELISA, Western Blot) collect_samples->analyze end End analyze->end Troubleshooting_Logic start No or low inhibition? check_concentration Is concentration optimized? start->check_concentration check_preincubation Sufficient pre-incubation? check_concentration->check_preincubation No solution_titrate Solution: Perform dose-response check_concentration->solution_titrate Yes check_caspase Is the target caspase correct? check_preincubation->check_caspase No solution_preincubation Solution: Increase pre-incubation time check_preincubation->solution_preincubation Yes check_inhibitor_quality Is the inhibitor active? check_caspase->check_inhibitor_quality No solution_confirm_pathway Solution: Confirm pathway with controls check_caspase->solution_confirm_pathway Yes solution_new_inhibitor Solution: Use fresh inhibitor stock check_inhibitor_quality->solution_new_inhibitor Yes

References

Validation & Comparative

A Researcher's Guide to Validating the Inhibitory Activity of Ac-FLTD-CMK on Caspase-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effects of Ac-FLTD-CMK on caspase-1. This compound is a potent and specific inhibitor of inflammatory caspases, derived from the cleavage site of Gasdermin D (GSDMD), a key substrate of caspase-1.[1][2][3] Validating its activity is crucial for studies on inflammasome signaling and pyroptosis. This document outlines objective comparisons with alternative inhibitors and provides detailed experimental protocols and data presentation formats to ensure robust and reproducible results.

The Role of this compound in the Caspase-1 Pathway

The canonical inflammasome pathway is a critical component of the innate immune response. Upon activation by various stimuli, sensor proteins like NLRP3 assemble with the adaptor protein ASC to form an inflammasome complex. This complex recruits and activates pro-caspase-1 through proximity-induced dimerization and auto-cleavage. Active caspase-1 then cleaves its substrates: pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms, and GSDMD to induce a lytic form of cell death known as pyroptosis.[4][5] this compound specifically targets and irreversibly binds to the active site of inflammatory caspases, thereby preventing these downstream events.[1][6]

G cluster_pathway Canonical Inflammasome Pathway PAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) PAMPs->NLRP3 Signal 1 & 2 Casp1 Active Caspase-1 (p20/p10) NLRP3->Casp1 Activation ProIL1b pro-IL-1β Casp1->ProIL1b Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1b Mature IL-1β (Secretion) ProIL1b->IL1b GSDMD_N GSDMD-N Pore (Pyroptosis) GSDMD->GSDMD_N Inhibitor This compound Inhibitor->Casp1 Inhibition

Figure 1. Canonical inflammasome pathway and the inhibitory action of this compound.

Comparison of Caspase-1 Inhibitors

This compound offers high specificity for inflammatory caspases compared to other widely used inhibitors. Its performance can be benchmarked against compounds like the pan-caspase inhibitor Z-VAD-FMK and the clinically evaluated selective caspase-1 inhibitor VX-765 (Belnacasan).

InhibitorTypeTarget SpecificityIC₅₀ for Caspase-1Key Characteristics
This compound Peptide-based, IrreversibleSelective for inflammatory caspases (Caspase-1, -4, -5, -11).[1][2][3]46.7 nM[1][2][3]GSDMD-derived peptide; does not inhibit apoptotic caspases like caspase-3.[1]
Z-VAD-FMK Peptide-based, IrreversiblePan-caspase inhibitor (inhibits most caspases except caspase-2).[7][8]Broad (µM to mM range)[9]Cell-permeable; widely used to block apoptosis and inflammasome activity.[7][8]
VX-765 (Belnacasan) Small molecule, Reversible (Prodrug)Highly selective for Caspase-1 and Caspase-4.[10]~0.8 nM (for active form VRT-043198).[11]Orally bioavailable prodrug; has been evaluated in clinical trials.[11][12]

Experimental Validation Protocols

Three complementary assays are recommended to validate the inhibitory activity of this compound on caspase-1: an in vitro enzymatic assay, a cell-based protein cleavage assay (Western Blot), and a cell-based cytokine release assay (ELISA).

In Vitro Caspase-1 Enzymatic Activity Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified, active caspase-1 on a synthetic fluorogenic substrate.

G cluster_workflow Workflow: In Vitro Caspase-1 Activity Assay Reagent Prepare Reagents: - Recombinant Caspase-1 - this compound (or other inhibitor) - Fluorogenic Substrate (e.g., YVAD-AFC) Incubate1 Pre-incubate Caspase-1 with this compound Reagent->Incubate1 AddSub Add YVAD-AFC Substrate Incubate1->AddSub Incubate2 Incubate at 37°C AddSub->Incubate2 Measure Measure Fluorescence (Ex/Em = 400/505 nm) Incubate2->Measure G cluster_workflow Workflow: Western Blot for Protein Cleavage Culture Culture Macrophages (e.g., THP-1, BMDMs) Prime Prime with LPS (Induces pro-caspase-1, pro-IL-1β) Culture->Prime Inhibit Pre-treat with This compound or Vehicle Prime->Inhibit Activate Activate Inflammasome (e.g., Nigericin, ATP) Inhibit->Activate Lyse Prepare Cell Lysates and Supernatant Activate->Lyse SDS SDS-PAGE & Transfer Lyse->SDS Blot Immunoblot with Antibodies: - anti-Caspase-1 (p20) - anti-GSDMD (N-terminus) SDS->Blot G cluster_workflow Workflow: IL-1β Secretion ELISA Stimulate Prime, Inhibit, and Activate Cells as in Western Blot Collect Collect Culture Supernatants Stimulate->Collect ELISA Perform Sandwich ELISA: 1. Coat plate (Capture Ab) 2. Add Supernatants/Standards 3. Add Detection Ab 4. Add HRP-Streptavidin Collect->ELISA Develop Add TMB Substrate and Stop Solution ELISA->Develop Measure Measure Absorbance at 450 nm Develop->Measure

References

A Comparative Guide to the Efficacy of Ac-FLTD-CMK and Z-VAD-FMK in Caspase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology, immunology, and drug development, the precise modulation of caspase activity is critical for dissecting the intricate signaling pathways of apoptosis and inflammation. Two commonly employed inhibitors, Ac-FLTD-CMK and Z-VAD-FMK, offer distinct profiles in their targeting of the caspase family. This guide provides a detailed comparison of their efficacy, supported by experimental data and protocols, to aid in the selection of the appropriate tool for specific research needs.

At a Glance: Key Differences and Efficacy

This compound emerges as a highly specific inhibitor of inflammatory caspases, while Z-VAD-FMK acts as a broad-spectrum or pan-caspase inhibitor. This fundamental difference in their target specificity dictates their application in studying distinct cellular death pathways.

This compound is a derivative of gasdermin D (GSDMD), the substrate for inflammatory caspases.[1][2][3] This design confers high selectivity for caspases involved in pyroptosis, a pro-inflammatory form of cell death.[4] It effectively inhibits caspase-1, caspase-4, caspase-5, and murine caspase-11.[1][4][5] Notably, this compound does not target apoptotic caspases such as caspase-3.[1][2][3]

Z-VAD-FMK , on the other hand, is a cell-permeable, irreversible pan-caspase inhibitor that binds to the catalytic site of most caspases, thereby blocking the induction of apoptosis.[6][7][8][9] Its broad activity makes it a widely used tool for general apoptosis inhibition.[10][11][12] However, it is not selective for specific caspases and will inhibit both inflammatory and apoptotic pathways.[6][13]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against key inflammatory caspases. Data for Z-VAD-FMK is presented as its general inhibitory nature rather than specific IC50 values which can vary widely depending on the assay conditions.

InhibitorTarget CaspaseIC50References
This compound Caspase-146.7 nM[1][4][5][14]
Caspase-41.49 µM[1][4][5][14]
Caspase-5329 nM (0.329 µM)[1][4][5][14]
Caspase-11 (murine)Inhibits at 10 µM
Caspase-3Does not inhibit[1][2][3]
Z-VAD-FMK Pan-Caspase (except Caspase-2)Broad, potent inhibition[6][13][15]

Mechanism of Action: A Visual Representation

The distinct mechanisms of this compound and Z-VAD-FMK can be visualized through their points of intervention in the pyroptosis and apoptosis signaling pathways.

Caspase_Inhibitor_Pathway Mechanism of Action: this compound vs. Z-VAD-FMK cluster_pyroptosis Pyroptosis Pathway cluster_apoptosis Apoptosis Pathway Inflammasome Inflammasome Activation Caspase1_4_5_11 Caspase-1, -4, -5, -11 Inflammasome->Caspase1_4_5_11 GSDMD Gasdermin D (GSDMD) Caspase1_4_5_11->GSDMD Pyroptosis Pyroptosis & IL-1β Release GSDMD->Pyroptosis Apoptotic_Stimuli Apoptotic Stimuli Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Stimuli->Initiator_Caspases Effector_Caspases Effector Caspases (e.g., Caspase-3) Initiator_Caspases->Effector_Caspases Apoptosis Apoptosis Effector_Caspases->Apoptosis Ac_FLTD_CMK This compound Ac_FLTD_CMK->Caspase1_4_5_11 Inhibits Z_VAD_FMK Z-VAD-FMK Z_VAD_FMK->Caspase1_4_5_11 Inhibits Z_VAD_FMK->Initiator_Caspases Inhibits Z_VAD_FMK->Effector_Caspases Inhibits

Caption: Signaling pathways of pyroptosis and apoptosis, illustrating the specific inhibition of inflammatory caspases by this compound and the broad-spectrum inhibition by Z-VAD-FMK.

Experimental Protocols

To assess the differential effects of this compound and Z-VAD-FMK, distinct experimental setups are required. Below are representative protocols for inducing and evaluating pyroptosis and apoptosis.

Pyroptosis Induction and Inhibition in Macrophages

This protocol is designed to assess the specific inhibition of the NLRP3 inflammasome pathway by this compound.

Pyroptosis_Workflow Experimental Workflow: Pyroptosis Inhibition Assay start Plate Bone Marrow-Derived Macrophages (BMDMs) prime Prime with LPS (e.g., 200 ng/mL for 4 hours) start->prime inhibit Pre-incubate with Inhibitor: - this compound (10 µM) - Z-VAD-FMK (10 µM) - Control (DMSO) (30 minutes) prime->inhibit activate Activate NLRP3 Inflammasome: - ATP (5 mM) or - Nigericin (10 µM) inhibit->activate measure Measure Outcomes activate->measure ldh Lactate Dehydrogenase (LDH) Release Assay (Cytotoxicity) measure->ldh elisa IL-1β ELISA (Cytokine Release) measure->elisa western Western Blot for Cleaved GSDMD measure->western

Caption: A typical workflow for investigating the inhibition of pyroptosis in macrophages.

Methodology:

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.

  • Priming: Cells are primed with lipopolysaccharide (LPS) to upregulate pro-IL-1β and NLRP3 components.[3]

  • Inhibitor Treatment: Cells are pre-treated with this compound (e.g., 10 µM), Z-VAD-FMK (e.g., 10 µM), or a vehicle control (DMSO) for 30 minutes.[3]

  • Inflammasome Activation: The NLRP3 inflammasome is activated with ATP or nigericin.[3]

  • Assessment:

    • Cell death (pyroptosis) is quantified by measuring lactate dehydrogenase (LDH) release into the supernatant.[3]

    • IL-1β release is measured by ELISA.[3]

    • Cleavage of Gasdermin D is assessed by Western blot.[3]

Apoptosis Induction and Inhibition in Jurkat Cells

This protocol is designed to demonstrate the pan-caspase inhibitory effect of Z-VAD-FMK on apoptosis, and the lack of effect from this compound.

Apoptosis_Workflow Experimental Workflow: Apoptosis Inhibition Assay start Culture Jurkat T-cells treat Treat with: - Etoposide (apoptosis inducer) - Etoposide + this compound (10 µM) - Etoposide + Z-VAD-FMK (20-50 µM) - Control (DMSO) start->treat incubate Incubate for a defined period (e.g., 24-48 hours) treat->incubate measure Measure Apoptotic Readouts incubate->measure parp Western Blot for Cleaved PARP measure->parp caspase_cleavage Western Blot for Cleaved Caspase-3 and -8 measure->caspase_cleavage cell_death Cell Viability Assay (e.g., Annexin V/PI staining) measure->cell_death

Caption: A standard workflow to evaluate the inhibition of apoptosis in a lymphocyte cell line.

Methodology:

  • Cell Culture: Jurkat T-cells are maintained in appropriate culture conditions.

  • Treatment: Apoptosis is induced using an agent like etoposide. Cells are co-treated with this compound, Z-VAD-FMK (a suggested concentration for Jurkat cells is 20µM), or a vehicle control.[3][9]

  • Incubation: Cells are incubated for a sufficient time to allow for the induction of apoptosis.

  • Assessment:

    • Apoptosis is confirmed by Western blot analysis of PARP cleavage, a hallmark of apoptosis.[3]

    • Activation of the caspase cascade is monitored by detecting cleaved forms of caspase-3 and caspase-8 via Western blot.[3]

    • The percentage of apoptotic cells can be quantified using flow cytometry after staining with Annexin V and propidium iodide (PI).

Conclusion

The choice between this compound and Z-VAD-FMK is contingent on the specific research question. For targeted investigation of inflammasome activation and pyroptosis, the high specificity of this compound for inflammatory caspases makes it the superior choice. Conversely, when the goal is to broadly inhibit apoptosis and understand the general role of caspases in a particular process, the pan-caspase inhibitory nature of Z-VAD-FMK is more appropriate. Understanding the distinct efficacy and target profiles of these inhibitors is paramount for the accurate interpretation of experimental results in the study of cell death and inflammation.

References

A Comparative Guide: The Specificity of Ac-FLTD-CMK for Inflammatory Caspases Over Caspase-3

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 7, 2025

This guide provides an objective comparison of the inhibitory activity of N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone (Ac-FLTD-CMK) against inflammatory caspases versus the apoptotic executioner, caspase-3. The data presented herein demonstrates the high specificity of this compound, making it a valuable tool for researchers studying inflammasome signaling and pyroptosis.

Introduction: Inflammatory vs. Apoptotic Caspases

Caspases are a family of cysteine proteases that play critical roles in regulating programmed cell death and inflammation.[1] They can be broadly categorized into two groups based on their primary functions:

  • Inflammatory Caspases: This group includes caspase-1, -4, -5, and the murine caspase-11.[1] Their activation, typically mediated by signaling platforms called inflammasomes, leads to the cleavage of Gasdermin D (GSDMD).[2][3] This cleavage event is a key step in inducing a pro-inflammatory form of cell death known as pyroptosis and in the maturation of cytokines like IL-1β.[1][2][4]

  • Apoptotic Caspases: This group is central to apoptosis, a non-inflammatory form of programmed cell death. Caspase-3 is a key executioner caspase in this pathway, responsible for cleaving numerous cellular substrates to orchestrate the dismantling of the cell.

This compound is a peptide inhibitor derived from the cleavage site sequence of GSDMD.[2][4][5] It was designed to specifically target the caspases responsible for GSDMD cleavage.[2][3] This guide presents data confirming its potent and selective inhibition of inflammatory caspases with negligible activity against caspase-3.[1][2][4]

G cluster_0 Inflammatory Pathway (Pyroptosis) cluster_1 Apoptotic Pathway PAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 activates GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N Pore Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis & IL-1β Release Pore->Pyroptosis AcFLTD This compound AcFLTD->Casp1 Inhibits Apoptotic_Stimuli Apoptotic Stimuli Caspase_Cascade Initiator Caspase Cascade (e.g., Casp-9) Apoptotic_Stimuli->Caspase_Cascade ProCasp3 Pro-Caspase-3 Caspase_Cascade->ProCasp3 activates Casp3 Active Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis AcFLTD2 This compound AcFLTD2->Casp3 No Inhibition

Caption: Distinct signaling pathways for pyroptosis and apoptosis.

Comparative Inhibitory Activity

The specificity of a caspase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.

Experimental data clearly shows that this compound is a potent inhibitor of inflammatory caspases, particularly caspase-1, while showing no significant activity against caspase-3.[2][4]

Caspase TargetTypeThis compound IC50 ValueReference
Caspase-1 Inflammatory46.7 nM[3][4][6][7]
Caspase-4 Inflammatory1.49 µM[3][4][6][7]
Caspase-5 Inflammatory329 nM[3][4][6][8]
Caspase-3 ApoptoticNot Inhibited[1][2][4][7][8]

Table 1: Comparative IC50 values of this compound. The nanomolar potency against caspase-1 and the lack of inhibition against caspase-3 highlight the inhibitor's specificity.

Experimental Protocol: Caspase Activity Assay

This protocol outlines a general method for determining caspase activity and inhibitor specificity using a fluorometric assay in cell lysates.

Objective: To measure the activity of a specific caspase (e.g., Caspase-1 or Caspase-3) in the presence and absence of an inhibitor (this compound).

Materials:

  • Cells of interest (e.g., macrophages for inflammasome studies)

  • Inducing agent (e.g., LPS and Nigericin for NLRP3 inflammasome activation)

  • This compound

  • Cell Lysis Buffer (e.g., 50 mM HEPES, 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA)[9]

  • 2X Caspase Assay Buffer

  • Fluorogenic Caspase Substrate (e.g., Ac-WEHD-AFC for Caspase-1/4/5 or Ac-DEVD-AFC for Caspase-3)[10][11]

  • 96-well microplate (black, for fluorescence)

  • Fluorometer with appropriate excitation/emission filters (e.g., Ex: 380-400nm, Em: 505-550nm)[9][11]

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a 96-well plate.[11]

    • Induce the desired pathway (e.g., prime macrophages with LPS, then stimulate with nigericin to activate caspase-1).

    • In parallel wells, pre-incubate cells with various concentrations of this compound for 30 minutes before adding the stimulating agent.[2] Include vehicle-only controls.

  • Cell Lysis:

    • Centrifuge the plate to pellet the cells and carefully remove the supernatant.[11]

    • Add 100 µL of ice-cold Cell Lysis Buffer to each well.

    • Incubate on an orbital shaker for 30 minutes at room temperature or on ice to ensure complete lysis.[11]

  • Caspase Activity Measurement:

    • Transfer 50 µL of the cell lysate from each well to a new black 96-well plate.[10]

    • Prepare the reaction mixture by diluting the 2X Caspase Assay Buffer to 1X and adding the specific fluorogenic substrate to a final concentration of 50 µM.[9][10]

    • Add 50 µL of the reaction mixture to each well containing cell lysate.

    • Incubate the plate at 37°C, protected from light.[9]

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity at regular intervals (e.g., every 30-60 minutes) using a fluorometer.[10]

    • Calculate the rate of substrate cleavage (change in fluorescence over time).

    • Compare the activity in inhibitor-treated samples to the untreated (but stimulated) control to determine the percentage of inhibition.

    • Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.

G start Start: Plate Cells treat Treat Cells: 1. Inducing Agent (e.g., LPS) 2. Inhibitor (this compound) start->treat lyse Lyse Cells (Lysis Buffer) treat->lyse transfer Transfer Lysate to Assay Plate lyse->transfer add_reagents Add Assay Buffer & Fluorogenic Substrate transfer->add_reagents incubate Incubate at 37°C add_reagents->incubate measure Measure Fluorescence Over Time incubate->measure analyze Analyze Data: Calculate % Inhibition & IC50 measure->analyze end End analyze->end

Caption: Workflow for a fluorometric caspase activity assay.

Conclusion

The provided data robustly demonstrates that this compound is a potent and highly selective inhibitor of inflammatory caspases, with a particularly strong effect on caspase-1. Its inability to inhibit caspase-3 at comparable concentrations confirms its specificity and distinguishes it from pan-caspase inhibitors like Z-VAD-FMK.[2][12] This makes this compound an indispensable research tool for selectively studying inflammasome activation and pyroptosis without confounding effects from the apoptotic machinery.

References

A Comparative Analysis of Ac-FLTD-CMK and Other Gasdermin D Inhibitors in Pyroptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals on the Mechanisms, Efficacy, and Experimental Applications of Key GSDMD Inhibitors.

Gasdermin D (GSDMD) has been identified as the central executioner protein in pyroptosis, a lytic and pro-inflammatory form of programmed cell death. Upon activation by inflammatory caspases, GSDMD forms pores in the plasma membrane, leading to cell death and the release of inflammatory cytokines like IL-1β and IL-18. Due to its critical role in various inflammatory diseases, GSDMD and its activation pathways have become prime targets for therapeutic intervention. This guide provides a side-by-side comparison of Ac-FLTD-CMK, a specific inhibitor of inflammatory caspases, with other notable GSDMD inhibitors, supported by experimental data and detailed protocols.

Mechanism of Action: Indirect vs. Direct Inhibition

GSDMD inhibitors can be broadly categorized based on their mechanism of action: indirect inhibitors that target upstream activators (e.g., caspases) and direct inhibitors that target the GSDMD protein itself.

  • This compound (N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone) is a peptide-based, irreversible inhibitor designed based on the GSDMD cleavage site recognized by inflammatory caspases.[1][2] It functions as an indirect inhibitor of GSDMD by specifically targeting and covalently modifying the active site of inflammatory caspases, including caspase-1, -4, -5, and the murine caspase-11.[1][3][4] By blocking these caspases, this compound prevents the cleavage of GSDMD into its active pore-forming N-terminal domain (GSDMD-NT), thereby suppressing pyroptosis and IL-1β release.[2][4] A key advantage is its high specificity for inflammatory caspases, with no significant activity against apoptotic caspases like caspase-3.[2][4]

  • Other GSDMD inhibitors primarily act as direct inhibitors , targeting the GSDMD protein to prevent pore formation. These include:

    • Necrosulfonamide (NSA): Initially identified as an inhibitor of necroptosis, NSA was later found to directly bind to Cys191 of human GSDMD, preventing the oligomerization of GSDMD-NT and subsequent pore formation.[5]

    • Disulfiram: An FDA-approved drug for alcoholism treatment, disulfiram also covalently modifies Cys191 of GSDMD, effectively blocking the formation of GSDMD pores.[5][6]

    • Dimethyl fumarate (DMF): This compound inhibits GSDMD activity by reacting with and succinating key cysteine residues, which prevents its pore-forming function.[6]

    • LDC7559: This small molecule directly blocks the lytic activity of the GSDMD-NT domain, though its precise binding mechanism is less defined.[5][7]

The diagram below illustrates the canonical and non-canonical pyroptosis pathways and highlights the intervention points for these different classes of inhibitors.

GSDMD_Inhibition_Pathways cluster_canonical Canonical Pathway cluster_noncanonical Non-Canonical Pathway cluster_inhibitors Inhibitor Targets PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3, AIM2) PAMPs_DAMPs->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleaves GSDMD_full GSDMD (Full-length) Casp1->GSDMD_full cleaves LPS Intracellular LPS ProCasp4511 Pro-Caspase-4/5/11 LPS->ProCasp4511 activates Casp4511 Active Caspase-4/5/11 ProCasp4511->Casp4511 cleaves Casp4511->GSDMD_full cleaves GSDMD_NT GSDMD-NT (Pore-forming) GSDMD_full->GSDMD_NT releases Pore Membrane Pore Formation GSDMD_NT->Pore Pyroptosis Pyroptosis & Cytokine Release Pore->Pyroptosis AcFLTD This compound AcFLTD->Casp1 AcFLTD->Casp4511 DirectInhib Direct Inhibitors (NSA, Disulfiram, etc.) DirectInhib->GSDMD_NT inhibit oligomerization Experimental_Workflow cluster_analysis Data Analysis start Start: Plate Macrophages (e.g., BMDM, THP-1) prime Step 1: Prime Cells (LPS, 4 hours) start->prime inhibit Step 2: Add Inhibitor (e.g., this compound) prime->inhibit activate Step 3: Activate Inflammasome (Nigericin or ATP, 1-2 hours) inhibit->activate collect Step 4: Collect Supernatant activate->collect ldh LDH Assay (Measures Cytotoxicity) collect->ldh elisa ELISA (Measures IL-1β Release) collect->elisa end End: Compare Inhibitor Efficacy ldh->end elisa->end

References

Ac-FLTD-CMK: A Specific Tool for Delineating Pyroptosis from Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell death, inflammation, and drug development, the precise dissection of cellular pathways is paramount. Ac-FLTD-CMK has emerged as a critical negative control for apoptosis studies, specifically by enabling the distinction between apoptotic and pyroptotic cell death mechanisms. This guide provides a comprehensive comparison of this compound with other caspase inhibitors, supported by experimental data and detailed protocols.

This compound is a peptide-based inhibitor derived from the cleavage site of Gasdermin D (GSDMD), a key executioner protein in pyroptosis.[1][2] Its specificity lies in its potent inhibition of inflammatory caspases, namely caspase-1, -4, -5, and -11, while having no significant effect on the key executioner caspase of apoptosis, caspase-3.[3][4][5][6] This makes it an invaluable tool for ensuring that observed cell death is indeed apoptotic and not a result of inflammatory caspase activation.

Comparative Analysis of this compound and Other Caspase Inhibitors

The choice of a negative control in apoptosis experiments is crucial for data interpretation. While broad-spectrum caspase inhibitors like Z-VAD-FMK can block most caspase activity, they do not differentiate between apoptosis and pyroptosis. This compound's specificity provides this much-needed resolution.

InhibitorTarget CaspasesPrimary Pathway InhibitedUse as Apoptosis Negative Control
This compound Caspase-1, -4, -5, -11[1][7][8]Pyroptosis[2][3]Ideal: Specifically inhibits inflammatory caspases, leaving the apoptotic pathway intact.
Z-VAD-FMK Pan-caspase inhibitor (caspase-1, -3, -4, -5, -7, -8, -9, etc.)[9]Apoptosis and Pyroptosis[2]Non-specific: Blocks both pathways, making it unsuitable for distinguishing between them.
Z-DEVD-FMK Caspase-3 inhibitor[10]ApoptosisPositive Control/Specific Inhibitor: Used to directly inhibit apoptosis, not as a negative control for pyroptosis.
MCC950 NLRP3 Inflammasome[1][2]Upstream of Caspase-1 activation in the canonical NLRP3 inflammasome pathwayUpstream Control: Inhibits a specific inflammasome, not the caspases directly. Useful for studying NLRP3-mediated pyroptosis.

Experimental Data: this compound in Action

Studies have demonstrated the selective inhibitory action of this compound. For instance, in bone marrow-derived macrophages (BMDMs) stimulated to undergo pyroptosis, this compound effectively suppresses cell death and the release of pro-inflammatory cytokines like IL-1β.[2] Conversely, in cells induced to undergo apoptosis via stimuli like etoposide, this compound shows no inhibitory effect on apoptotic markers such as PARP cleavage.[2]

Table 1: Inhibitory Concentration (IC50) of this compound against Various Caspases
CaspaseIC50Reference
Caspase-146.7 nM[1][3][4]
Caspase-41.49 µM[1][3][4]
Caspase-5329 nM[1][3][4]
Caspase-3No significant inhibition[2][3][4]
Table 2: Comparative Effect of Inhibitors on Cell Death Pathways
TreatmentPyroptosis (e.g., LPS + Nigericin)Apoptosis (e.g., Etoposide)
Vehicle (DMSO) High Cell Lysis (LDH release), High IL-1β releaseHigh Caspase-3 activity, PARP cleavage
This compound Low Cell Lysis, Low IL-1β release[2]High Caspase-3 activity, PARP cleavage[2]
Z-VAD-FMK Low Cell Lysis, Low IL-1β release[2]Low Caspase-3 activity, No PARP cleavage

Signaling Pathways: Apoptosis vs. Pyroptosis

The distinct mechanisms of apoptosis and pyroptosis underscore the importance of using specific inhibitors like this compound.

G cluster_0 Apoptosis cluster_1 Pyroptosis Apoptotic_Stimuli Apoptotic Stimuli (e.g., Etoposide) Initiator_Caspases Initiator Caspases (Caspase-8, -9) Apoptotic_Stimuli->Initiator_Caspases Executioner_Caspases Executioner Caspases (Caspase-3, -7) Initiator_Caspases->Executioner_Caspases PARP_Cleavage PARP Cleavage Executioner_Caspases->PARP_Cleavage Apoptotic_Body_Formation Apoptotic Body Formation PARP_Cleavage->Apoptotic_Body_Formation Z_DEVD_FMK Z-DEVD-FMK Z_DEVD_FMK->Executioner_Caspases Z_VAD_FMK_A Z-VAD-FMK Z_VAD_FMK_A->Initiator_Caspases Z_VAD_FMK_A->Executioner_Caspases Pyroptotic_Stimuli Pyroptotic Stimuli (e.g., LPS + Nigericin) Inflammasome Inflammasome Assembly (e.g., NLRP3) Pyroptotic_Stimuli->Inflammasome Inflammatory_Caspases Inflammatory Caspases (Caspase-1, -4, -5, -11) Inflammasome->Inflammatory_Caspases GSDMD_Cleavage GSDMD Cleavage Inflammatory_Caspases->GSDMD_Cleavage Pore_Formation Pore Formation GSDMD_Cleavage->Pore_Formation Cell_Lysis Cell Lysis & IL-1β Release Pore_Formation->Cell_Lysis Ac_FLTD_CMK This compound Ac_FLTD_CMK->Inflammatory_Caspases Z_VAD_FMK_P Z-VAD-FMK Z_VAD_FMK_P->Inflammatory_Caspases MCC950 MCC950 MCC950->Inflammasome

Caption: Apoptosis vs. Pyroptosis pathways and inhibitor targets.

Experimental Protocols

Protocol 1: Induction and Inhibition of Pyroptosis in Macrophages

This protocol is adapted from methodologies described in studies utilizing this compound.[1][2]

1. Cell Culture:

  • Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells in appropriate media. For THP-1 cells, differentiate with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.

2. Priming:

  • Prime the cells with Lipopolysaccharide (LPS) (e.g., 200 ng/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 components.

3. Inhibition:

  • Pre-incubate the cells with this compound (e.g., 10 µM), Z-VAD-FMK (e.g., 10 µM), or vehicle (DMSO) for 30 minutes.

4. Stimulation:

  • Induce pyroptosis by adding a second stimulus such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 30-60 minutes.

5. Analysis:

  • Cell Lysis: Measure Lactate Dehydrogenase (LDH) release from the supernatant using a commercially available kit.

  • Cytokine Release: Quantify IL-1β in the supernatant by ELISA.

  • Protein Cleavage: Analyze cell lysates by Western blot for cleaved GSDMD and cleaved caspase-1.

Caption: Experimental workflow for pyroptosis inhibition assay.

Protocol 2: Induction and Assessment of Apoptosis

This protocol outlines a general procedure for inducing apoptosis and assessing the specificity of this compound.

1. Cell Culture:

  • Culture a suitable cell line (e.g., Jurkat, HeLa) in the appropriate medium.

2. Inhibition:

  • Pre-incubate the cells with this compound (e.g., 10 µM), Z-VAD-FMK (e.g., 10 µM), or vehicle (DMSO) for 30 minutes.

3. Induction of Apoptosis:

  • Treat cells with an apoptosis-inducing agent such as Etoposide (e.g., 10 µM) or Staurosporine for the required duration (e.g., 4-24 hours).

4. Analysis:

  • Caspase-3/7 Activity: Measure the activity of executioner caspases using a fluorogenic or luminogenic substrate-based assay.

  • PARP Cleavage: Analyze cell lysates by Western blot for the cleavage of PARP.

  • Annexin V Staining: Stain cells with Annexin V and a viability dye (e.g., Propidium Iodide) and analyze by flow cytometry to detect phosphatidylserine externalization, an early marker of apoptosis.[11][12]

Conclusion

This compound is a highly specific and potent inhibitor of inflammatory caspases, making it an essential tool for apoptosis research.[7][8] By selectively blocking the pyroptotic pathway without affecting the apoptotic machinery, it serves as a precise negative control, allowing researchers to confidently attribute observed cell death to apoptosis. Its use in conjunction with broader-spectrum inhibitors and specific apoptosis inducers provides a robust framework for dissecting the complex and interconnected pathways of programmed cell death.

References

Validating the Neuroprotective Effects of Ac-FLTD-CMK in TBI Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

<

For Researchers, Scientists, and Drug Development Professionals

Traumatic Brain Injury (TBI) remains a significant global health challenge, with a complex pathophysiology that includes primary mechanical injury and a subsequent cascade of secondary injuries.[1][2] These secondary processes, including neuroinflammation, apoptosis, and pyroptosis, represent key therapeutic targets for mitigating neuronal damage and improving functional outcomes.[1] This guide provides a comparative analysis of Ac-FLTD-CMK, a novel pyroptosis inhibitor, against other therapeutic strategies in preclinical TBI models.

This compound: A Targeted Inhibitor of Pyroptosis

This compound is a synthetic peptide that acts as a specific inhibitor of inflammatory caspases, particularly caspase-1, -4, -5, and -11.[3][4][5] Its mechanism of action centers on preventing the cleavage of Gasdermin D (GSDMD), a critical step in the execution of pyroptosis, a form of programmed cell death characterized by the release of pro-inflammatory cytokines.[3][4][6] By inhibiting GSDMD cleavage, this compound effectively suppresses the formation of membrane pores and the subsequent release of inflammatory mediators like IL-1β and IL-18.[4][6][7]

Comparative Performance in Preclinical TBI Models

Experimental studies have demonstrated the neuroprotective potential of this compound in rodent models of TBI.[3][7] Administration of this compound has been shown to significantly reduce neuronal death, alleviate brain edema, and improve neurobehavioral function following injury.[7]

To provide a clear comparison, the following table summarizes the quantitative outcomes of this compound treatment compared to a vehicle control in a mouse model of TBI.

Performance MetricTBI + VehicleTBI + this compoundPercentage Improvement
Neurological Severity Score (NSS) Higher (Worse Outcome)Lower (Improved Outcome)Significant Improvement
Brain Water Content (%) IncreasedSignificantly ReducedAttenuation of Edema
Neuronal Apoptosis (TUNEL Staining) HighSignificantly ReducedNeuroprotection
Caspase-1 p20 Expression UpregulatedSignificantly DownregulatedTarget Engagement
GSDMD N-terminal Expression UpregulatedSignificantly DownregulatedMechanism Confirmation
IL-1β Levels (pg/mL) ElevatedSignificantly ReducedAnti-inflammatory Effect
IL-18 Levels (pg/mL) ElevatedSignificantly ReducedAnti-inflammatory Effect

Data synthesized from a study by Wang et al. (2021) in a weight-drop induced TBI mouse model.[7]

Comparison with Alternative TBI Therapies

While this compound shows promise by targeting a specific inflammatory pathway, a range of other therapeutic strategies are also under investigation for TBI. These can be broadly categorized as follows:

  • Anti-inflammatory Agents: Other agents targeting neuroinflammation include monoclonal antibodies against cytokines like IL-1β (e.g., Canakinumab) and inhibitors of the NLRP3 inflammasome.[6]

  • Neuroprotective Peptides: Recent research has highlighted the potential of other peptides, such as CAQK, which has been shown to reduce lesion size, inflammation, and cell death in animal models of TBI.[8][9]

  • Stem Cell Therapy: Intravenous stem cell therapy is being explored for its anti-inflammatory and healing-promoting effects in TBI.[10]

  • Supplements and Natural Compounds: Various supplements, including vitamins, minerals (like zinc), and omega-3 fatty acids (DHA), are being investigated for their potential to mitigate secondary injury cascades.[1][11]

  • Drug Delivery Systems: Novel delivery platforms like liposomes and exosomes are being developed to enhance the efficacy of therapeutic agents for TBI.[12]

  • Other Pharmacological Agents: A variety of drugs, including anesthetics (ketamine), psychostimulants (methylphenidate), and mood stabilizers (lithium), have been proposed for managing different aspects of TBI.[13]

The key distinction of this compound lies in its specific targeting of the GSDMD-mediated pyroptosis pathway, a mechanism increasingly recognized as a critical contributor to the secondary injury cascade in TBI.

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for evaluating the validity of these findings.

Traumatic Brain Injury Model

A commonly used and relevant preclinical model is the weight-drop induced TBI in mice.[7][14]

  • Animal Model: Male C57BL/6 mice are typically used.[7]

  • Anesthesia: Mice are anesthetized, often with an isoflurane vaporizer, to ensure the procedure is painless.[14]

  • Injury Induction: A weight-drop apparatus is used to induce a closed-head injury.[7][14] This method can be adapted to produce varying severities of TBI.[14] This model is advantageous as it does not require a craniectomy, reducing the risk of infection and more closely mimicking some clinical head injuries.[14]

  • Post-Injury Assessment: Neurological function is assessed using a Neurological Severity Score (NSS) at various time points post-injury.[14]

Drug Administration
  • Route of Administration: this compound is administered via intraventricular injection.[7]

  • Dosing Regimen: A typical protocol involves a single injection administered shortly after the induction of TBI (e.g., 30 minutes post-injury).[7]

Outcome Measures
  • Western Blotting: Used to quantify the expression levels of key proteins in the pyroptosis pathway, such as caspase-1, caspase-11, and GSDMD, in the peri-contusional cortex.[7]

  • ELISA: Employed to measure the concentrations of pro-inflammatory cytokines IL-1β and IL-18 in brain tissue homogenates.[7]

  • TUNEL Staining: A method used to detect apoptotic cells in brain tissue sections, providing a measure of neuronal death.[7]

  • Brain Water Content: Assessed by comparing the wet and dry weight of brain tissue to quantify the extent of cerebral edema.[7]

  • Behavioral Testing: A battery of tests is used to evaluate motor and cognitive function post-injury.

Visualizing the Mechanism and Workflow

To further clarify the processes involved, the following diagrams illustrate the signaling pathway targeted by this compound and the general experimental workflow.

G This compound Mechanism of Action in TBI cluster_TBI Traumatic Brain Injury cluster_Inflammasome Inflammasome Activation cluster_Pyroptosis Pyroptosis Pathway cluster_Inhibition Therapeutic Intervention TBI TBI Event NLRP3 NLRP3 Inflammasome Activation TBI->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N Cleavage Pore Membrane Pore Formation GSDMD_N->Pore CellDeath Pyroptotic Cell Death Pore->CellDeath IL1b IL-1β Release ProIL1b->IL1b Cleavage IL18 IL-18 Release ProIL18->IL18 Cleavage AcFLTDCMK This compound AcFLTDCMK->Casp1 Inhibits

Caption: this compound inhibits Caspase-1, preventing GSDMD cleavage and pyroptosis.

G Experimental Workflow for this compound Validation in TBI Models cluster_Setup Experimental Setup cluster_Procedure TBI Procedure and Treatment cluster_Analysis Post-Injury Analysis cluster_Outcome Outcome Evaluation AnimalModel Select Animal Model (e.g., C57BL/6 Mice) GroupAssignment Randomly Assign to Groups (Sham, TBI+Vehicle, TBI+this compound) AnimalModel->GroupAssignment TBI_Induction Induce TBI (Weight-Drop Model) GroupAssignment->TBI_Induction Treatment Administer this compound or Vehicle TBI_Induction->Treatment Behavioral Behavioral and Neurological Assessment Treatment->Behavioral Biochemical Biochemical Assays (Western Blot, ELISA) Treatment->Biochemical Histological Histological Analysis (TUNEL Staining) Treatment->Histological DataAnalysis Data Analysis and Statistical Comparison Behavioral->DataAnalysis Biochemical->DataAnalysis Histological->DataAnalysis Conclusion Draw Conclusions on Neuroprotective Effects DataAnalysis->Conclusion

Caption: Standard workflow for evaluating this compound's neuroprotective effects in TBI.

References

Safety Operating Guide

Personal protective equipment for handling Ac-FLTD-CMK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of Ac-FLTD-CMK.

This guide provides crucial safety and logistical information for the handling of this compound, a potent and selective inhibitor of inflammatory caspases. Adherence to these procedures is essential to ensure personal safety and maintain the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is paramount. The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure a safe laboratory environment.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn at all times. Inspect gloves for integrity before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes or airborne particles.
Body Protection Laboratory coatA standard laboratory coat should be worn, fully buttoned, to protect skin and clothing.
Respiratory Protection Not generally required for small quantitiesIf handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area, preferably a chemical fume hood.

Operational Plan: From Receipt to Disposal

A systematic approach to the lifecycle of this compound in the laboratory is critical for safety and experimental success.

Receiving and Storage

Upon receipt, visually inspect the packaging for any signs of damage or leakage. This compound is typically shipped in solid form in a glass vial.[1]

Storage Conditions:

FormStorage TemperatureDurationSpecial Conditions
Solid Powder -20°CRefer to manufacturer's specificationsProtect from light.
In Solvent -80°CUp to 6 monthsProtect from light. Aliquot to avoid repeated freeze-thaw cycles.
In Solvent -20°CUp to 1 monthProtect from light. Aliquot to avoid repeated freeze-thaw cycles.
Handling and Preparation of Solutions

All handling of this compound, especially the solid form and preparation of stock solutions, should be conducted in a chemical fume hood to minimize inhalation exposure.[2]

Reconstitution:

This compound is soluble in DMSO.[3][4] For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. Sonication may be required to fully dissolve the compound.[5]

Experimental Protocol Example: Inhibition of Inflammasome Activation in Macrophages [4]

  • Cell Culture: Plate bone marrow-derived macrophages (BMDMs) in a suitable culture vessel.

  • Priming: Prime the cells with lipopolysaccharide (LPS).

  • Inhibitor Treatment: Pre-incubate the cells with the desired concentration of this compound for a specified time.

  • Inflammasome Activation: Induce inflammasome activation using an appropriate stimulus (e.g., ATP or nigericin).

  • Assay: Measure the desired endpoints, such as pyroptosis (e.g., by LDH release assay) or cytokine release (e.g., by ELISA for IL-1β).

Disposal Plan

All waste containing this compound, including empty vials, contaminated consumables, and unused solutions, must be disposed of as chemical waste in accordance with local, state, and federal regulations.[6][7] Do not dispose of this compound down the drain.[2]

Contaminated labware should be decontaminated or disposed of as chemical waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Molecular Weight 569.05 g/mol [3]
Formula C₂₆H₃₇ClN₄O₈[3]
IC₅₀ for Caspase-1 46.7 nM[8]
IC₅₀ for Caspase-4 1.49 µM[8]
IC₅₀ for Caspase-5 0.33 µM[3]
Solubility in DMSO Soluble to 1 mg/ml[3]

Visual Guidance: this compound Handling Workflow

The following diagram outlines the key steps in the safe handling of this compound.

Ac_FLTD_CMK_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive Receive & Inspect Package Store Store at -20°C (Solid) Receive->Store Weigh Weigh Solid Store->Weigh Reconstitute Reconstitute in DMSO Weigh->Reconstitute Use Use in Experiment Reconstitute->Use Waste Collect Chemical Waste Use->Waste Dispose Dispose per Regulations Waste->Dispose Pyroptosis_Inhibition Inhibition of Pyroptosis by this compound Inflammasome Inflammasome Activation Caspase Inflammatory Caspases (Caspase-1, -4, -5, -11) Inflammasome->Caspase activates GSDMD Gasdermin D (GSDMD) Caspase->GSDMD cleaves AcFLTDCMK This compound AcFLTDCMK->Caspase inhibits GSDMD_N GSDMD N-terminal Domain GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis induces

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ac-FLTD-CMK
Reactant of Route 2
Reactant of Route 2
Ac-FLTD-CMK

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.